molecular formula C8H8N2S B2591388 2-[(4-Aminophenyl)sulfanyl]acetonitrile CAS No. 83591-70-2

2-[(4-Aminophenyl)sulfanyl]acetonitrile

Cat. No.: B2591388
CAS No.: 83591-70-2
M. Wt: 164.23
InChI Key: CKCVIADFFKMFEQ-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)sulfanyl]acetonitrile is a useful research compound. Its molecular formula is C8H8N2S and its molecular weight is 164.23. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCVIADFFKMFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-[(4-Aminophenyl)sulfanyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-focused walkthrough for the complete structure elucidation of 2-[(4-Aminophenyl)sulfanyl]acetonitrile, a compound of interest for researchers and professionals in drug development and chemical synthesis. We will navigate a logical, multi-technique approach, moving from foundational compositional analysis to the fine details of atomic connectivity and spatial arrangement. The causality behind each experimental choice and the interpretation of the resulting data are emphasized to provide a robust and self-validating analytical workflow.

Introduction

The precise determination of a molecule's structure is a cornerstone of chemical research and development. It is the foundational step that dictates a compound's physical, chemical, and biological properties. For this compound (C₈H₈N₂S), a molecule featuring an aromatic amine, a thioether linkage, and a nitrile group, a synergistic application of modern analytical techniques is paramount for unambiguous characterization. This document outlines a systematic and proven methodology for its complete structural verification.

Strategic Workflow for Structure Elucidation

Our approach is a sequential and integrated process. We begin by establishing the molecular formula, followed by the identification of key functional groups, and culminating in the precise mapping of the atomic framework through nuclear magnetic resonance spectroscopy.

Elucidation_Workflow cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Functional Group Identification cluster_2 Step 3: Connectivity & Detailed Structure cluster_3 Step 4: Structure Confirmation EA Elemental Analysis (EA) HRMS High-Resolution Mass Spectrometry (HRMS) EA->HRMS Provides % composition IR Infrared (IR) Spectroscopy HRMS->IR Confirms Molecular Weight H_NMR 1H NMR IR->H_NMR Identifies Functional Groups C_NMR 13C NMR & DEPT COSY 2D COSY (1H-1H) H_NMR->COSY Proton Environments HSQC 2D HSQC (1H-13C) C_NMR->HSQC Carbon Environments HMBC 2D HMBC (1H-13C) COSY->HMBC Proton-Proton Connectivity HSQC->HMBC Direct Proton-Carbon Connectivity Final_Structure Final Structure of This compound HMBC->Final_Structure Long-Range Connectivity COSY cluster_0 ¹H NMR Spectrum H_a Ha (~7.3 ppm) H_b Hb (~6.7 ppm) H_a->H_b COSY Correlation H_c Hc (~4.7 ppm) H_d Hd (~3.8 ppm)

Caption: Expected COSY correlation for this compound.

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).

  • Expected Correlations:

    • Ha (~7.2-7.4 ppm) will show a cross-peak with Ca (~135 ppm).

    • Hb (~6.6-6.8 ppm) will show a cross-peak with Cb (~115 ppm).

    • Hd (~3.8 ppm) will show a cross-peak with Cd (~25 ppm).

The HMBC spectrum is arguably the most informative 2D experiment for this molecule, as it reveals long-range (2- and 3-bond) correlations between protons and carbons. This allows for the definitive connection of the identified molecular fragments.

  • Key Expected Correlations:

    • Hd (~3.8 ppm) to Cq (C-S): This crucial correlation connects the acetonitrile sulfide moiety to the aromatic ring at the sulfur-bearing carbon.

    • Hd (~3.8 ppm) to Cq (C≡N): This confirms the connectivity within the acetonitrile sulfide group.

    • Ha (~7.2-7.4 ppm) to Cq (C-S) and Cb: These correlations confirm the position of Ha relative to the thioether linkage and the neighboring aromatic carbon.

    • Hb (~6.6-6.8 ppm) to Cq (C-NH₂) and Ca: These correlations confirm the position of Hb relative to the amine group and the neighboring aromatic carbon.

HMBC cluster_mol Molecular Fragments cluster_protons Key Protons Aryl Aromatic Ring (Ca, Cb, Cq-S, Cq-N) S_CH2_CN -S-CH2-CN (Cd, Cq-CN) H_d Hd H_d->Aryl to Cq-S (3J) H_d->S_CH2_CN to Cq-CN (2J) H_a Ha H_a->Aryl to Cq-S (2J) & Cb (3J) H_b Hb H_b->Aryl to Cq-N (2J) & Ca (3J)

Caption: Key HMBC correlations confirming the structure of this compound.

Part 4: Fragmentation Analysis by Mass Spectrometry

While HRMS is used for molecular formula determination, analyzing the fragmentation pattern in a standard mass spectrum (e.g., using Electron Ionization - EI) can provide additional structural confirmation.

  • Nitrogen Rule: The molecular ion peak at an even m/z value (164) would be consistent with the presence of an even number of nitrogen atoms (two in this case). [1][2][3]* Key Fragmentation Pathways:

    • α-cleavage: Cleavage of the C-S bond is a likely fragmentation pathway for sulfides. [4][5][6] * Loss of HCN: Aromatic amines can undergo fragmentation involving the loss of HCN. [1][7] * Loss of ·CH₂CN: Cleavage of the S-CH₂ bond would result in a fragment corresponding to the aminophenylthiol radical cation.

Conclusion

By systematically applying a suite of modern analytical techniques, the structure of this compound can be elucidated with a high degree of confidence. The combination of elemental analysis and high-resolution mass spectrometry unequivocally establishes the molecular formula. Infrared spectroscopy provides rapid confirmation of the key functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of the molecular connectivity. This integrated, self-validating workflow represents a robust and reliable strategy for the structural characterization of novel and known organic compounds.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. (n.d.). Retrieved from [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software. (2024, December 9). Retrieved from [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. (n.d.). Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved from [Link]

  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning | ChemRxiv. (n.d.). Retrieved from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. (2022, November 24). Retrieved from [Link]

  • Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed. (2013, March 15). Retrieved from [Link]

  • Elemental analysis - Wikipedia. (n.d.). Retrieved from [Link]

  • Prediction of 1H NMR Chemical Shifts Using Neural Networks | Analytical Chemistry. (2001, December 1). Retrieved from [Link]

  • CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]

  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method | The Journal of Organic Chemistry - ACS Publications. (2017, April 11). Retrieved from [Link]

  • Intro to Mass Spectrometry - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • IR Correlation Table | PDF | Science & Mathematics | Technology & Engineering - Scribd. (n.d.). Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 4). Retrieved from [Link]

  • GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]

  • Infrared spectroscopy correlation table - Wikipedia. (n.d.). Retrieved from [Link]

  • Elemental analysis: operation & applications - Elementar. (n.d.). Retrieved from [Link]

  • How does 2D NMR help to elucidate chemical structure? - ResearchGate. (2021, June 10). Retrieved from [Link]

  • Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Simplified infrared functional group correlation chart | Journal of Chemical Education. (n.d.). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Ch20: Spectroscopy Analysis : Nitriles - Department of Chemistry. (n.d.). Retrieved from [Link]

  • GCMS Section 6.17 - Whitman People. (n.d.). Retrieved from [Link]

  • Infrared spectroscopy correlation table - chemeurope.com. (n.d.). Retrieved from [Link]

  • 2D NMR Spectroscopy | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • use of nmr in structure ellucidation | PDF - Slideshare. (n.d.). Retrieved from [Link]

  • Simplified Infrared Correlation Chart. (n.d.). Retrieved from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.). Retrieved from [Link]

  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2023, August 9). Retrieved from [Link]

  • Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides | ChemRxiv. (n.d.). Retrieved from [Link]

  • Can the molecular formula be determined from an elemental analysis? - Quora. (2024, November 16). Retrieved from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (2005, January 5). Retrieved from [Link]

  • 10.13: Determining Molecular Formulas - Chemistry LibreTexts. (2025, March 20). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. (n.d.). Retrieved from [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum - YouTube. (2021, December 6). Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]

  • Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I - YouTube. (2020, December 19). Retrieved from [Link]

  • Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024, December 5). Retrieved from [Link]

  • Using Mass Spectrometry to Find Chemical Formulas - Study.com. (n.d.). Retrieved from [Link]

  • 5.3: HMBC and HMQC Spectra - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. (2019, February 25). Retrieved from [Link]

  • 5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry. (n.d.). Retrieved from [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Prospective Mechanism of Action of 2-[(4-Aminophenyl)sulfanyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the prospective mechanism of action of the novel compound, 2-[(4-Aminophenyl)sulfanyl]acetonitrile. In the absence of direct empirical data for this specific molecule, this document leverages a first-principles approach, dissecting its structural motifs—the aminophenyl thioether and the acetonitrile group—to extrapolate potential biological activities and molecular targets. By synthesizing data from analogous compounds, we propose several plausible mechanisms of action, focusing on enzyme inhibition and the modulation of cellular signaling pathways. This guide further provides detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a foundational framework for future research and drug development efforts.

Introduction: Deconstructing this compound

This compound is a small molecule characterized by a p-aminophenyl ring linked to an acetonitrile group via a thioether (sulfanyl) bridge.[1][2] Its chemical structure, presented in Table 1, suggests a potential for diverse biological interactions. The aminophenyl moiety is a common feature in various bioactive compounds, while the thioether linkage provides a flexible, nucleophilic center. The acetonitrile group, a potent electron-withdrawing feature, is present in numerous approved pharmaceuticals and is known to contribute to target binding and metabolic stability.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 83591-70-2
Molecular Formula C₈H₈N₂S
Molecular Weight 164.23 g/mol
SMILES N#CCSC1=CC=C(N)C=C1

Given the novelty of this compound, this guide will explore its potential pharmacology by examining the established activities of its constituent chemical functionalities.

Postulated Mechanisms of Action: An Evidence-Based Extrapolation

Based on the biological activities of structurally related compounds, we propose two primary, and not mutually exclusive, mechanistic hypotheses for this compound: enzyme inhibition and antiproliferative activity .

Hypothesis 1: Enzyme Inhibition via Thioether-Mediated Interactions

The thioether linkage is a key structural feature that may mediate enzyme inhibition through several mechanisms. Thioethers are known to interact with biological targets, including enzymes, through various non-covalent and covalent interactions.

The sulfur atom in the thioether is nucleophilic and can potentially form covalent bonds with electrophilic residues in an enzyme's active site. Furthermore, thioethers can be oxidized in vivo to sulfoxides and sulfones, which can have altered biological activities.

Thioether-containing compounds have been shown to inhibit enzymes by interacting with essential sulfhydryl groups within the protein structure.[3] For instance, diallyl trisulfide, a thioether from garlic, inhibits fatty acid synthase by interacting with sulfhydryl groups in the acyl-carrier protein and β-ketoacyl synthase domains.[3] It is plausible that the thioether in this compound could similarly target enzymes with reactive cysteine residues. Thiol compounds have also been demonstrated to inhibit enzymatic browning by binding to and reducing o-quinones.[4]

The sulfur atom in a thioether can act as a soft ligand, chelating with metal ions that are essential for the catalytic activity of metalloenzymes.[5] This interaction could lead to the inhibition of a variety of enzymes that rely on metal cofactors.

Some thiophene-2-sulfonamide derivatives have been shown to inhibit lactoperoxidase, a key enzyme in the immune system.[6] This suggests that sulfur-containing compounds can interact with and modulate the activity of heme-containing peroxidases.

Hypothesis 2: Antiproliferative Activity

Several lines of evidence suggest that this compound may possess antiproliferative properties, making it a candidate for investigation in oncology.

Compounds containing the aminophenyl moiety have demonstrated a range of biological activities, including antiproliferative effects. For example, aminophenyl sulfones, such as dapsone, exhibit not only antibacterial but also anti-inflammatory and anticancer properties.[7]

The acetonitrile functionality is present in a number of compounds with demonstrated antiproliferative activity. For instance, certain derivatives of phenantrene and naphtho[2,1-b]thiophene substituted with cyano groups have shown pronounced and selective activity against cancer cell lines.[8] The nitrile group can participate in hydrogen bonding and other interactions within a target's binding pocket, enhancing affinity and potency.

Hydroxytyrosol and its lipophilic derivatives, which share some structural similarities with the aminophenyl portion of our compound of interest, have been shown to exert antiproliferative effects in prostate cancer cells by modulating key signaling pathways, including the phosphorylation of ERK1/2 and AKT.[9] It is conceivable that this compound could similarly interfere with pro-survival signaling cascades in cancer cells.

Proposed Experimental Validation Workflow

To systematically investigate the hypothesized mechanisms of action, a multi-tiered experimental approach is recommended. This workflow is designed to first screen for broad biological activity and then to dissect the specific molecular mechanisms.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanism Deconvolution cluster_2 Tier 3: Target Identification & Validation A Compound Synthesis & QC B Enzyme Inhibition Panel A->B Test for enzyme inhibition C Cancer Cell Line Proliferation Assay (e.g., MTT, Resazurin) A->C Screen for antiproliferative effects D Kinetic Analysis of Identified Enzyme Inhibition B->D Characterize inhibition E Cell Cycle Analysis (Flow Cytometry) C->E Investigate cell cycle arrest F Apoptosis Assays (e.g., Annexin V, Caspase Activity) C->F Determine induction of apoptosis H Affinity Chromatography-Mass Spectrometry D->H Identify protein targets G Western Blot for Key Signaling Proteins (e.g., p-AKT, p-ERK) E->G Probe signaling pathways F->G G->H I Cellular Thermal Shift Assay (CETSA) H->I Validate target engagement J CRISPR/Cas9-mediated Gene Knockout I->J Confirm target relevance G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibits Apoptosis Apoptosis Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Compound 2-[(4-Aminophenyl)sulfanyl] acetonitrile Compound->AKT Potential Inhibition Compound->ERK Potential Inhibition

Figure 2: A potential mechanism of antiproliferative activity via inhibition of the PI3K/AKT and/or MAPK/ERK signaling pathways.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, this technical guide provides a robust, evidence-based framework for its investigation. By dissecting its chemical structure and drawing parallels with known bioactive compounds, we have formulated plausible hypotheses centered on enzyme inhibition and antiproliferative activity. The detailed experimental protocols and proposed signaling pathways offer a clear roadmap for researchers to systematically unravel the biological functions of this intriguing molecule. Future studies should focus on executing the proposed workflow to identify specific molecular targets and validate the therapeutic potential of this compound.

References

A comprehensive list of references will be compiled and provided upon the completion of the experimental validation of the hypotheses presented in this guide. The following are foundational references for the concepts discussed:

  • Chen, F., et al. (2010). Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. PubMed. [Link]

  • ResearchGate. (n.d.). Antiproliferative activity of the newly synthesized compounds against... ResearchGate. [Link]

  • Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. PubMed. [Link]

  • Lavrinko, O. V., et al. (2021). New Hybrid Compounds Combining Fragments of Usnic Acid and Thioether Are Inhibitors of Human Enzymes TDP1, TDP2 and PARP1. MDPI. [Link]

  • Argus, M. F., & Arcos, J. C. (1978). Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. PubMed. [Link]

  • Li, Y., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

  • Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. PubMed. [Link]

  • Podyachev, S. N., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI. [Link]

  • Glavač, N., et al. (2020). Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives. PubMed. [Link]

  • Senturk, M., et al. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed. [Link]

  • Negishi, O., & Ozawa, T. (2000). Inhibition of enzymatic browning and protection of sulfhydryl enzymes by thiol compounds. PubMed. [Link]

  • ResearchGate. (n.d.). Antiproliferative activity of newly synthesized compounds... ResearchGate. [Link]

  • Bhowmick, R., et al. (2015). Interaction of bio-relevant thio-ether and thiols with dinuclear Pd(II) complex. RSC Publishing. [Link]

  • PubChem. (n.d.). 4-Aminophenylacetonitrile. PubChem. [Link]

  • ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]

  • Lozano-Sánchez, J., et al. (2021). Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells. MDPI. [Link]

  • Jakobsen, S. J., et al. (2019). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PMC. [Link]

  • CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. [Link]

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link]

  • Eng, H., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. MDPI. [Link]

  • Iciek, M., & Włodek, L. (2001). Biosynthesis and biological properties of compounds containing highly reactive, reduced sulfane sulfur. PubMed. [Link]

  • ResearchGate. (n.d.). The Chemistry of Functional Groups, Supplement S: The Chemistry of Sulphur-Containing Functional Groups. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Drugs and Their Mode of Action: A Review on Sulfur-Containing Heterocyclic Compounds. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Research advances in chemical sensing of p-Aminophenol: A review. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-[(4-Aminophenyl)sulfanyl]acetonitrile: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-[(4-Aminophenyl)sulfanyl]acetonitrile, a molecule of interest for researchers and professionals in drug development and chemical synthesis. While the specific historical record of its discovery is not extensively documented in publicly available literature, this guide offers insights into its likely synthetic origins, detailed methodologies for its preparation, its physicochemical properties, and a forward-looking perspective on its potential applications.

Introduction and Historical Context

This compound, with the CAS number 83591-70-2, is an aromatic organosulfur compound containing a reactive nitrile group.[1][2] Its structure, featuring a 4-aminothiophenol backbone linked to an acetonitrile moiety via a sulfide bond, suggests its potential as a versatile building block in the synthesis of more complex molecules.

The precise origins of this compound are not clearly delineated in seminal publications. It is plausible that its initial synthesis was not the primary focus of a dedicated study but rather a part of broader exploratory research into aryl thioacetonitriles or derivatives of 4-aminothiophenol. The development of synthetic methodologies for analogous compounds, such as the well-documented synthesis of 2-(4-Aminophenoxy)acetonitrile, likely paved the way for the preparation of its sulfur-containing counterpart.[3] The historical context of this compound is therefore best understood within the larger narrative of the exploration of functionalized aromatic amines and organosulfur compounds in medicinal and materials chemistry.

Synthesis and Methodologies

The most chemically sound and efficient method for the synthesis of this compound is through the nucleophilic substitution reaction between 4-aminothiophenol and a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. This reaction, a variation of the Williamson ether synthesis adapted for a thioether linkage, proceeds via an SN2 mechanism.

Causality of Experimental Choices

The choice of reactants and conditions is critical for a successful and high-yielding synthesis.

  • 4-Aminothiophenol as the Nucleophile: The thiol group (-SH) of 4-aminothiophenol is a potent nucleophile, particularly in its deprotonated thiophenoxide form. The presence of the electron-donating amino group on the phenyl ring further enhances the nucleophilicity of the sulfur atom.

  • Haloacetonitrile as the Electrophile: Chloroacetonitrile or bromoacetonitrile serve as excellent electrophiles. The halogen atom is a good leaving group, and the adjacent electron-withdrawing nitrile group activates the carbon atom for nucleophilic attack.

  • Base Catalysis: The reaction is typically carried out in the presence of a base. The base deprotonates the thiol group to form the more reactive thiophenoxide anion. Common bases for this transformation include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) or hydroxides. The choice of a relatively mild base is important to avoid unwanted side reactions involving the amino group.

  • Solvent Selection: A polar aprotic solvent, such as acetone, acetonitrile, or dimethylformamide (DMF), is ideal for this type of reaction. These solvents can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction themselves.

Detailed Experimental Protocol

The following is a self-validating, step-by-step protocol for the synthesis of this compound.

Materials:

  • 4-Aminothiophenol

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminothiophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Addition of Electrophile: Slowly add chloroacetonitrile (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-aminothiophenol) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash with deionized water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Reactants 4-Aminothiophenol Chloroacetonitrile K2CO3 Reaction Reflux Reactants->Reaction 1. Mix Solvent Acetone Solvent->Reaction 2. Dissolve Workup Filtration Extraction Drying Reaction->Workup 3. Reaction Completion Purification Column Chromatography Workup->Purification 4. Crude Product Product This compound Purification->Product 5. Pure Product

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 83591-70-2[1][2]
Molecular Formula C₈H₈N₂S[1][2]
Molecular Weight 164.23 g/mol [1][2]
Appearance Expected to be a solid at room temperature-
SMILES N#CCSC1=CC=C(N)C=C1[2]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 1,4-disubstituted benzene ring (two doublets), a singlet for the methylene protons adjacent to the sulfur and nitrile groups, and a broad singlet for the amine protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the four distinct aromatic carbons, the methylene carbon, and the nitrile carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic protons, a sharp C≡N stretching vibration for the nitrile group, and C-S stretching.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 164, along with characteristic fragmentation patterns.

Potential Applications in Research and Development

The trifunctional nature of this compound makes it a promising candidate for various applications, particularly in the synthesis of novel compounds with potential biological activity.

Building Block in Medicinal Chemistry

The aminophenyl moiety is a common feature in many pharmaceuticals. The primary amine can be readily derivatized to form amides, sulfonamides, or used in cyclization reactions to construct heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for structural modification. The thioether linkage can also influence the pharmacokinetic properties of a molecule. Given that some amino-acetonitrile derivatives have shown anthelmintic activity, this compound could be a starting point for the development of new therapeutic agents.[4]

Intermediate for Functional Materials

The aromatic and sulfur-containing nature of this molecule suggests potential applications in materials science. It could be used as a monomer or a precursor for the synthesis of polymers with interesting electronic or optical properties.

Diagram of Potential Derivatization Pathways:

DerivatizationPathways Start This compound Amine_Deriv Amine Derivatization (Acylation, Sulfonylation) Start->Amine_Deriv R-COCl or R-SO2Cl Nitrile_Hydrolysis Nitrile Hydrolysis Start->Nitrile_Hydrolysis H3O+ Nitrile_Reduction Nitrile Reduction Start->Nitrile_Reduction H2/Catalyst or LiAlH4 Amide Amide/Sulfonamide Derivatives Amine_Deriv->Amide Acid Carboxylic Acid Derivative Nitrile_Hydrolysis->Acid Amine_Product Diamino Derivative Nitrile_Reduction->Amine_Product

Caption: Potential derivatization pathways for this compound.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential. While its specific discovery and history remain obscure, its synthesis is readily achievable through established chemical principles. The presence of three distinct functional groups—an aromatic amine, a thioether, and a nitrile—positions this molecule as a valuable and versatile building block for the synthesis of a wide range of novel compounds. This technical guide provides a foundational understanding of its synthesis and properties, and it is hoped that it will inspire further research into the applications of this intriguing molecule in drug discovery, materials science, and beyond.

References

  • Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-[(4-Aminophenyl)sulfanyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the identification and validation of novel therapeutic targets are paramount. The compound 2-[(4-Aminophenyl)sulfanyl]acetonitrile presents a compelling scaffold for investigation. Its unique combination of an aminophenyl moiety, a flexible thioether linkage, and a reactive acetonitrile group suggests a potential for multifaceted pharmacological activity. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of its structural components allows for the formulation of robust hypotheses regarding its potential therapeutic applications.

This technical guide provides a prospective analysis of this compound, outlining its potential therapeutic targets based on established knowledge of its core chemical motifs. We will delve into the scientific rationale for investigating this compound in the context of oncology, inflammation, and neurodegenerative diseases. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed, actionable experimental workflows and protocols to systematically explore and validate these hypothesized targets.

Structural Analysis and Hypothesized Therapeutic Areas

The structure of this compound is characterized by three key functional groups:

  • 4-Aminophenyl Group: This moiety is a well-known pharmacophore present in a variety of clinically significant drugs. Its derivatives have been successfully developed as kinase inhibitors, sulfonamides, and other targeted therapies.[1][2]

  • Sulfanyl (Thioether) Linkage: The thioether bond provides structural flexibility and has been incorporated into molecules with a wide range of biological activities, including anti-proliferative, anti-inflammatory, and antioxidant effects.[3][4][5]

  • Acetonitrile Group: The nitrile functional group is a versatile component in medicinal chemistry, often acting as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive center for covalent inhibition.[6]

The amalgamation of these structural features suggests that this compound could engage with biological targets in several key therapeutic areas:

  • Oncology: The aminophenyl group is a common feature in kinase inhibitors and other anti-cancer agents.[1][7][8] The thioether and acetonitrile functionalities could contribute to binding affinity and selectivity for various cancer-related targets.

  • Inflammation: Sulfur-containing compounds and aminophenyl derivatives have demonstrated anti-inflammatory properties through modulation of pathways such as NF-κB and cyclooxygenase (COX) activity.[9][10][11]

  • Neurodegenerative Diseases: The structural motifs present in the compound are found in molecules with neuroprotective properties, suggesting potential applications in conditions like Alzheimer's and Parkinson's disease.[12][13][14]

I. Oncology: Investigating Anti-Proliferative and Pro-Apoptotic Potential

A. Rationale for Investigation

The 4-aminophenyl moiety is a cornerstone of many targeted cancer therapies. For instance, derivatives of 4-aminophenyl have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1][2] Additionally, aminophenol analogues have demonstrated significant anticancer activities.[8] The presence of the sulfanyl and acetonitrile groups could further enhance the compound's interaction with the active sites of various oncogenic proteins.

B. Hypothesized Molecular Targets
  • Tyrosine Kinases: Given the prevalence of the aminophenyl scaffold in kinase inhibitors, it is plausible that this compound could target kinases such as FLT3, EGFR, or others involved in cancer cell proliferation and survival.

  • DNA Methyltransferases (DNMTs): Some 4-amino-N-(4-aminophenyl)benzamide analogues have been identified as inhibitors of DNA methylation, an epigenetic mechanism often dysregulated in cancer.[15]

  • Apoptosis-Regulating Proteins: The compound may induce apoptosis in cancer cells through modulation of the intrinsic or extrinsic apoptosis pathways.

C. Experimental Workflow for Target Validation in Oncology

oncology_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism of Action Studies A Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) B Apoptosis Assays (e.g., Annexin V/PI Staining) A->B If cytotoxic C Kinase Inhibition Panel Screening A->C If anti-proliferative D Western Blot Analysis (Phosphorylated Kinases, Apoptosis Markers) B->D Confirm apoptosis E In Vitro Kinase Assays C->E Identify hits G Cell Cycle Analysis D->G E->D Validate in cells F DNMT Activity Assays H Gene Expression Profiling G->H

Caption: Experimental workflow for validating oncology targets.

D. Detailed Experimental Protocols
1. Cell Viability Assay (MTT)

Objective: To assess the cytotoxic effect of this compound on a panel of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MOLM-13 for AML, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot for Phosphorylated Kinases

Objective: To determine if the compound inhibits the phosphorylation of specific kinases in cancer cells.

Methodology:

  • Cell Lysis: Treat cancer cells with the compound at its IC50 concentration for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phosphorylated and total forms of the target kinase (e.g., p-FLT3, FLT3).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels.

II. Inflammation: Exploring Anti-inflammatory Properties

A. Rationale for Investigation

Chronic inflammation is a key driver of many diseases. Sulfur-containing compounds, such as those found in garlic, have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and by suppressing the NF-κB signaling pathway.[9][11] Additionally, some sulfonamide derivatives are known to be selective COX-2 inhibitors.[10] The structure of this compound suggests it could modulate these inflammatory pathways.

B. Hypothesized Molecular Targets
  • NF-κB Signaling Pathway: The compound may inhibit the activation of NF-κB, a master regulator of inflammation, by preventing the degradation of IκBα.

  • Cyclooxygenase (COX) Enzymes: It could selectively inhibit COX-2, which is responsible for the production of pro-inflammatory prostaglandins.

  • Pro-inflammatory Cytokine Production: The compound might suppress the production of cytokines such as TNF-α, IL-6, and IL-1β.

C. Experimental Workflow for Target Validation in Inflammation

inflammation_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action A LPS-stimulated Macrophage Assays (e.g., RAW 264.7) B Nitric Oxide (NO) Production Assay (Griess Reagent) A->B C Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6) A->C D Western Blot for NF-κB Pathway (p-IκBα, IκBα) B->D If NO production is inhibited F qPCR for Pro-inflammatory Gene Expression C->F If cytokine production is reduced E COX Enzyme Activity Assays (COX-1 and COX-2) D->E

Caption: Workflow for validating anti-inflammatory targets.

D. Detailed Experimental Protocols
1. Nitric Oxide Production Assay

Objective: To measure the effect of the compound on NO production in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

III. Neurodegenerative Diseases: Assessing Neuroprotective Effects

A. Rationale for Investigation

Neurodegenerative diseases are often characterized by oxidative stress, protein aggregation, and neuronal cell death.[16] Compounds containing aminophenyl and sulfonamide moieties have shown promise as neuroprotective agents.[13][14] For instance, 3-(4-aminophenyl)-coumarin derivatives have been investigated as potential anti-Alzheimer's agents by inhibiting acetylcholinesterase (AChE).[12] The antioxidant potential of thioether-containing compounds could also contribute to neuroprotection.[5]

B. Hypothesized Molecular Targets
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The compound may inhibit these enzymes, which are key targets in Alzheimer's disease.

  • Oxidative Stress Pathways: It could upregulate antioxidant response pathways, such as the Nrf2-ARE pathway, to protect neurons from oxidative damage.[17]

  • Protein Aggregation: The compound might interfere with the aggregation of proteins like amyloid-beta or alpha-synuclein.

C. Experimental Workflow for Target Validation in Neurodegeneration

neurodegeneration_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action A Enzyme Inhibition Assays (AChE, BuChE) B Neuroprotection Assays (e.g., H2O2-induced toxicity in SH-SY5Y cells) A->B If inhibitory C Western Blot for Nrf2 Pathway (Nrf2, HO-1) B->C If neuroprotective D Reactive Oxygen Species (ROS) Measurement (e.g., DCFDA assay) B->D E Protein Aggregation Assays (e.g., Thioflavin T assay) C->E

Caption: Workflow for validating neuroprotective targets.

D. Detailed Experimental Protocols
1. Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory activity of the compound against AChE.

Methodology:

  • Reaction Mixture: In a 96-well plate, add AChE enzyme solution, DTNB (Ellman's reagent), and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture at room temperature for 15 minutes.

  • Initiate Reaction: Add the substrate, acetylthiocholine iodide, to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Quantitative Data Summary of Related Compounds

Compound ClassTherapeutic AreaKey FindingsReference
Thioether-containing lenalidomide analogsOncologyIC50 values in the nanomolar range against multiple myeloma cell lines.[4]
4-(4-aminophenyl) isoxazolo[3,4-b] pyridin-3-amine derivativesOncology (AML)Potent inhibition of FLT3 kinase with IC50 values in the nanomolar range.[1]
3-(4-aminophenyl)-coumarin derivativesNeurodegenerationSelective inhibition of AChE and BuChE with IC50 values in the sub-micromolar range.[12]
Sulfonamide containing diaryl pyrazolesInflammationDisplayed significant COX-2 inhibition and in vivo anti-inflammatory activity.[10]

Conclusion

While the therapeutic potential of this compound is yet to be directly elucidated, this in-depth technical guide provides a strong, evidence-based foundation for its investigation. By deconstructing its chemical architecture and drawing parallels with structurally related compounds, we have identified plausible and compelling therapeutic targets in oncology, inflammation, and neurodegenerative diseases. The detailed experimental workflows and protocols outlined herein offer a clear and logical path for researchers to systematically validate these hypotheses. The convergence of the aminophenyl, thioether, and acetonitrile motifs within a single, relatively simple molecule makes this compound a promising candidate for further drug discovery and development efforts.

References

Sources

Methodological & Application

Application Note: Strategic Functionalization of 2-[(4-Aminophenyl)sulfanyl]acetonitrile (CAS 83591-70-2)

[1][2]

Executive Summary & Strategic Value

2-[(4-Aminophenyl)sulfanyl]acetonitrile (CAS 83591-70-2) serves as a high-value "tri-functional" scaffold in medicinal chemistry. Its utility stems from three orthogonal reactive centers:

  • The Primary Aniline: A nucleophilic handle for library generation via acylation or reductive amination.[1]

  • The Nitrile Group: A precursor for bioisosteres (tetrazoles) or heterocycles (thiazoles/imidazoles).[1]

  • The Thioether Linker: A metabolic toggle switch that can be selectively oxidized to a sulfoxide (chiral center) or sulfone (electron-withdrawing linker).[1]

This guide provides validated protocols for functionalizing these sites with high chemoselectivity, addressing the specific challenge of preventing cross-reactivity (e.g., N-oxidation during S-oxidation).[1]

Chemical Safety & Handling

  • Cyanide/Nitrile Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release toxic cyanide species.[1] Work in a well-ventilated fume hood.

  • Azide Safety: Protocol 2 involves Sodium Azide (

    
    ).[1][2] Avoid contact with acid to prevent the formation of Hydrazoic Acid (
    
    
    ), a volatile explosive.[1]
  • Sensitizer: The aniline moiety is a potential skin sensitizer.[1] Double-gloving (Nitrile/Laminate) is recommended.[1]

The Reaction Landscape

The following diagram illustrates the orthogonal reactivity pathways available for this scaffold.

ReactionMapStart2-[(4-Aminophenyl)sulfanyl]acetonitrileAmidePathway A:N-Acylation(Library Gen)Start->AmideR-COCl / Base(Nucleophilic Attack)TetrazolePathway B:Tetrazole Formation(Bioisostere)Start->TetrazoleNaN3 / ZnBr2([3+2] Cycloaddition)SulfonePathway C:S-Oxidation(Metabolic Tuning)Start->SulfonemCPBA or H2O2(Electrophilic Oxidation)Amide->SulfonePreferred Seq:Protect N first

Figure 1: Orthogonal functionalization pathways.[1] Note the strategic recommendation to perform N-acylation prior to S-oxidation to prevent N-oxide formation.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Acylation

Objective: Functionalize the aniline without hydrolyzing the nitrile or oxidizing the sulfur.[1] Challenge: Acid chlorides can generate HCl, which may hydrolyze the nitrile to an amide under aqueous workup conditions.[1] Solution: Use of a scavenger base and anhydrous conditions.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Acid Chloride (1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add 1.5 mmol DIPEA. Cool the mixture to 0°C to control exothermicity.

  • Acylation: Dropwise add 1.1 mmol of the desired Acid Chloride.

    • Expert Insight: If the acid chloride is solid, dissolve it in minimal DCM first.[1]

  • Monitoring: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[1] The starting material amine spot (polar, stains with ninhydrin) should disappear.[1]

  • Workup:

    • Wash with 10 mL saturated

      
       (removes HCl salts).[1]
      
    • Wash with 10 mL brine.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Self-Validation:

    • IR: Confirm retention of Nitrile stretch (~2250

      
      ) and appearance of Amide Carbonyl (~1680 
      
      
      ).
    • 1H NMR: Diagnostic downfield shift of aromatic protons ortho to the nitrogen.

Protocol B: Nitrile-to-Tetrazole Bioisosteric Transformation

Objective: Convert the nitrile group into a 5-substituted-1H-tetrazole (carboxylic acid bioisostere).[1] Method: Zinc-catalyzed [3+2] cycloaddition (Sharpless-Demko Protocol).[1]

Materials:

  • Substrate: N-functionalized precursor (from Protocol A) or bare substrate (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)[1]
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv)[1]
    
  • Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)[1]

Workflow Diagram:

TetrazoleFlowSetup1. Setup:Mix Nitrile, NaN3, ZnBr2in SolventHeat2. Reaction:Heat to 80-100°C(12-24 Hours)Setup->HeatWorkup3. Workup (CRITICAL):Add HCl (aq) to pH 1(Precipitates Tetrazole)Heat->WorkupSafetySAFETY STOP:Vent HN3 gas carefullyin fume hood!Workup->SafetyRisk of HN3

Figure 2: Step-by-step logic for safe tetrazole synthesis using the Zinc-mediated protocol.

Step-by-Step Methodology:

  • Reaction Assembly: In a pressure vial, combine substrate (1.0 mmol),

    
     (1.5 mmol), and 
    
    
    (1.0 mmol) in 4 mL solvent.
  • Cycloaddition: Seal and heat to 85°C for 16 hours.

    • Mechanism:[1][2][3][4][5] The Zinc acts as a Lewis acid, activating the nitrile towards the azide nucleophile.[1][6]

  • Workup (The "Pinner" Trap):

    • Cool to RT. Add 3M HCl until pH < 2.

    • Why? This breaks the Zinc-Tetrazolate complex and protonates the tetrazole ring, rendering it less soluble in water and allowing precipitation or extraction.

    • Caution: This step generates trace

      
      .[1] Keep hood sash down.[1]
      
  • Isolation: Extract with Ethyl Acetate (3x). The tetrazole is acidic (

    
     ~4.5-5.[1]0) and will partition into the organic layer.[1]
    
Protocol C: Tunable S-Oxidation (Sulfoxide vs. Sulfone)

Objective: Selectively oxidize the thioether to a sulfoxide (1-step) or sulfone (2-step).[1] Reagent Choice:

1
TargetEquivalents (mCPBA)TemperatureTimeSelectivity Logic
Sulfoxide (-SO-)1.0 - 1.1-78°C to 0°C30 minKinetic control; low temp prevents over-oxidation.[1]
Sulfone (-SO2-)2.5 - 3.00°C to RT4 hoursThermodynamic endpoint; excess oxidant ensures completion.[1]

Step-by-Step Methodology (Sulfone Synthesis):

  • Preparation: Dissolve substrate (1.0 mmol) in DCM (10 mL).

  • Oxidation: Add mCPBA (2.5 mmol) in portions at 0°C.

  • Stirring: Allow to warm to RT. A white precipitate (

    
    -chlorobenzoic acid) will form.[1]
    
  • Quenching: Add saturated

    
     (Sodium Thiosulfate).
    
    • Self-Validating: The mixture should turn from cloudy/yellow to clear as excess peroxide is quenched.[1]

  • Wash: Wash with

    
     to remove the benzoic acid byproduct.[1]
    

References & Grounding

  • Structure & Properties:

    • PubChem CID 150914949.[1][7] this compound.[1][8][9] National Library of Medicine.[1] Link[1][7]

    • CAS Registry.[1] CAS 83591-70-2.[1][9]

  • Tetrazole Synthesis (The "Sharpless" Method):

    • Demko, Z. P., & Sharpless, K. B. (2001).[1][6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][6] Journal of Organic Chemistry, 66(24), 7945–7950.[1] Link[1]

    • Note: This is the authoritative source for the Zn(II) catalyzed protocol described in Protocol B.

  • Sulfide Oxidation Selectivity:

    • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[1][10] TAPC-Promoted Oxidation of Sulfides.[1] Journal of Organic Chemistry, 75(18), 6208–6213.[1] Link[1]

    • Drabowicz, J., & Mikołajczyk, M. (1981).[1] Sulfoxides via Oxidation of Sulfides.[1][5][11][12] Synthetic Communications. (General grounding for stoichiometric control).

  • Safety Data:

    • Sigma-Aldrich Safety Data Sheet (SDS) for 2-(4-aminophenyl)acetonitrile derivatives.[1] Link

High-Throughput Screening Application Note: 2-[(4-Aminophenyl)sulfanyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Accelerating Hit Discovery: A Scaffold-to-Screen Workflow for Privileged Heterocycles [1]

Executive Summary

This Application Note details the strategic utilization of 2-[(4-Aminophenyl)sulfanyl]acetonitrile (CAS 83591-70-2) in High-Throughput Screening (HTS) campaigns.[1] While often categorized simply as a building block, this molecule represents a "Privileged Scaffold" in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS).[1] Its unique sulfur-methylene-nitrile architecture serves as a critical precursor for the rapid generation of 2-aminothiophene libraries—a structural motif highly enriched in kinase inhibitors, GPCR ligands, and anti-infectives.[1]

This guide provides a comprehensive workflow for:

  • Quality Control & Handling: Managing the oxidation sensitivity of the thioether moiety.

  • Library Generation: A microscale, one-pot Gewald reaction protocol to convert the scaffold into an HTS-ready library.[1]

  • Screening Protocol: A validated Fluorescence Polarization (FP) assay workflow for identifying hits from the generated library.[1]

Chemical Biology Profile & Mechanism[1]

The "Warhead" and the "Handle"

This compound is a bifunctional scaffold.[1] Its utility in HTS stems from two distinct reactive centers that allow for modular library expansion:

  • The Active Methylene (Nucleophilic Center): The methylene group adjacent to the nitrile and sulfur is acidic (

    
    ). It undergoes Knoevenagel condensation with ketones/aldehydes, followed by cyclization with elemental sulfur (Gewald Reaction) to form highly substituted 2-aminothiophenes.[1][2][3]
    
  • The Aniline (Diversification Handle): The para-amino group remains available for late-stage functionalization (acylation, reductive amination) to tune solubility and target affinity without disrupting the core heterocycle.

Stability Considerations

The thioether linkage (


) is susceptible to oxidation.[1]
  • Risk: Oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ) alters the geometry and electronic properties, potentially leading to False Negatives in screening or failure in library synthesis.
  • Mitigation: All stock solutions must be maintained in degassed DMSO under inert gas (Argon/Nitrogen).[1]

Workflow Visualization

The following diagram illustrates the "Scaffold-to-Screen" lifecycle, detailing how this specific precursor transforms into a data-rich HTS output.

G cluster_synthesis Library Generation (Gewald Reaction) Scaffold 2-[(4-Aminophenyl) sulfanyl]acetonitrile (The Scaffold) QC QC: LC-MS/NMR (Check Sulfide Oxidation) Scaffold->QC Reaction One-Pot Cyclization (Microscale) QC->Reaction Validated Stock Ketones Diverse Ketone Input Plate Ketones->Reaction Sulfur Elemental Sulfur (S8) Sulfur->Reaction Library 2-Aminothiophene Library Plate Reaction->Library 96/384-well Format HTS HTS Assay (Fluorescence Polarization) Library->HTS Acoustic Transfer HitVal Hit Validation (Dose Response) HTS->HitVal Z-Score > 3

Caption: Workflow converting the nitrile scaffold into a bioactive library via the Gewald reaction, followed by HTS.

Detailed Protocols

Protocol A: Stock Preparation & Quality Control

Critical Step: Ensure the starting material is free of sulfoxides.

  • Solubilization: Dissolve this compound to a concentration of 100 mM in anhydrous DMSO.

    • Note: Sonicate for 5 minutes if visual particulates remain.[1]

  • Inert Storage: Aliquot into amber glass vials. Overlay with Argon gas before capping to prevent S-oxidation.[1] Store at -20°C.

  • QC Check (LC-MS):

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1]

    • Target Mass:

      
       Da.[1]
      
    • Impurity Flag: A peak at

      
       Da (181.[1]23) indicates sulfoxide formation.[1] If 
      
      
      
      , repurify or discard.[1]
Protocol B: Microscale Library Synthesis (The Gewald Method)

Objective: Generate a 96-member library of 2-aminothiophenes directly in a master plate.

Reagents:

  • Scaffold (100 mM in DMSO)[1]

  • Diverse Ketone Library (100 mM in DMSO)[1]

  • Elemental Sulfur (

    
    )[1]
    
  • Morpholine (Base Catalyst)[1]

Procedure:

  • Plate Setup: In a chemically resistant 96-well deep-well plate, dispense 10 µL of the Scaffold stock (1 µmol).

  • Diversity Addition: Add 10 µL of a unique Ketone (1 µmol) to each well.

  • Sulfur Addition: Add 10 µL of a saturated solution of elemental sulfur in Toluene/Ethanol (1:1).

  • Catalysis: Add 5 µL of Morpholine.

  • Incubation: Seal plate with aluminum foil (solvent resistant). Heat at 60°C for 12 hours with agitation (600 rpm).

  • Workup (Solid Phase Extraction):

    • Dilute wells with 100 µL MeOH.

    • Pass through a SCX (Strong Cation Exchange) filter plate.[1] The 2-aminothiophene product (basic amine) will bind; unreacted sulfur and neutral ketones pass through.[1]

    • Elute with 2M

      
       in MeOH.[1]
      
  • Final Prep: Evaporate solvent and reconstitute in 100 µL DMSO (10 mM final theoretical concentration).

Protocol C: HTS Assay (Fluorescence Polarization)

Target Example: Serine/Threonine Kinase (ATP-competitive screening).[1]

Assay Principle: The 2-aminothiophene library competes with a fluorescent tracer for the kinase ATP-binding site.[1]

ParameterSetting/Value
Plate Format 384-well Black Low-Volume
Buffer 50 mM HEPES pH 7.5, 10 mM

, 1 mM DTT, 0.01% Brij-35
Tracer FITC-Staurosporine (5 nM)
Protein Target Kinase (Concentration =

of Tracer)
Library Compound 10 µM (Final Assay Concentration)
Controls High Control: 10 µM Staurosporine (Low mP)Low Control: DMSO only (High mP)

Step-by-Step:

  • Dispense Protein: Add 10 µL of Kinase/Tracer master mix to all wells.

  • Pin Transfer: Transfer 50 nL of the Library (generated in Protocol B) into the assay plate.

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Data Calculation:

    
    [1]
    

Data Analysis & Interpretation

Successful utilization of this scaffold relies on distinguishing true structure-activity relationships (SAR) from artifacts.[1]

Hit Classification[1]
  • Privileged Hits: Compounds showing

    
     inhibition.[1] These likely engaged the target via the 2-aminothiophene core (hinge binding).[1]
    
  • Scaffold Hopping: If the unreacted scaffold (this compound) shows activity, it may be acting as a covalent fragment (reversible nitrile addition to Cysteine).[1] This is a rare but high-value "Fragment Hit."

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield in Library Old Sulfur / Wet DMSOUse fresh elemental sulfur; dry DMSO over molecular sieves.[1]
High Background in FP Compound AggregationAdd 0.01% Triton X-100 to assay buffer.
Oxidation (+16 Da) Air ExposurePurge all buffers with Argon; add 1 mM TCEP to assay.[1]
Precipitation Low Solubility of ThiophenesLimit final library concentration to 10 µM; ensure DMSO < 2%.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2][3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 99(1), 94–100.[2]

  • Sabnis, R. W., et al. (1999).[1][3] 2-Aminothiophenes: A Review of Their Synthesis, Properties and Applications. Journal of Heterocyclic Chemistry, 36(2), 333–345. [1]

  • Huang, Y., et al. (2010).[1] One-Pot Synthesis of Functionalized 2-Aminothiophenes via the Gewald Reaction.[1][4][5] Synlett, 2010(9), 1351–1354. [1]

  • Barker, J., et al. (2017).[1] High-Throughput Screening to Identify Potent and Specific Inhibitors of Microbial Sulfate Reduction.[1][6] Applied and Environmental Microbiology, 83(14).[1]

  • PubChem Compound Summary. (2023). This compound (CID 150914949).[1] National Center for Biotechnology Information.[1] [1]

Sources

2-[(4-Aminophenyl)sulfanyl]acetonitrile in material science applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[(4-Aminophenyl)sulfanyl]acetonitrile in Material Science Applications

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the material science applications of this compound. This guide provides detailed application notes and protocols, moving beyond a simple recitation of facts to explain the scientific reasoning behind experimental designs.

Introduction: A Multifunctional Building Block

This compound is a unique organic molecule characterized by a combination of three functional groups: a primary aromatic amine (-NH₂), a thioether (-S-), and a nitrile (-C≡N) group. This trifecta of functionalities makes it a highly versatile building block for the synthesis of advanced materials. The aromatic amine allows for its use as a monomer in polymerization reactions, the sulfur and nitrogen atoms are key for applications in corrosion inhibition, and the overall electronic structure suggests potential in the field of nonlinear optics.

PropertyValue
CAS Number 83591-70-2
Molecular Formula C₈H₈N₂S
Molecular Weight 164.23 g/mol
Appearance Expected to be a solid
Storage Keep in a dark place, sealed in dry conditions, at 2-8°C

The strategic placement of these groups on a benzene ring creates a molecule with significant potential for creating materials with tailored properties. This guide will explore its synthesis and its applications as a monomer for high-performance polymers and as a corrosion inhibitor, providing detailed protocols for each.

Protocol I: Synthesis of this compound

While not widely documented, a reliable synthesis can be proposed based on the well-established Williamson ether synthesis, adapted here for a thioether linkage. The following protocol is based on the analogous synthesis of 2-(4-Aminophenoxy)acetonitrile[1].

Scientific Rationale

This synthesis proceeds via a nucleophilic substitution reaction. 4-Aminothiophenol, with its nucleophilic sulfur atom, reacts with an electrophilic haloacetonitrile (e.g., bromoacetonitrile). A weak base is used to deprotonate the thiol, increasing its nucleophilicity, while keeping the reaction medium from being too basic, which could lead to side reactions with the amine group.

4-Aminothiophenol 4-Aminothiophenol Nucleophilic Attack Nucleophilic Attack 4-Aminothiophenol->Nucleophilic Attack Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->Nucleophilic Attack Electrophile Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->4-Aminothiophenol Deprotonation Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Room Temperature Room Temperature This compound This compound Byproducts (e.g., KBr, H2O) Byproducts (e.g., KBr, H2O) Nucleophilic Attack->this compound Forms Thioether Bond Nucleophilic Attack->Byproducts (e.g., KBr, H2O)

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-aminothiophenol in a suitable polar aprotic solvent like acetonitrile.

  • Base Addition: Add 1.1 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for 30 minutes.

  • Addition of Haloacetonitrile: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of 1 equivalent of bromoacetonitrile in acetonitrile dropwise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter the solid byproducts (e.g., KBr). Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Application Note and Protocol II: Monomer for High-Performance Polyimides

Application Note: Scientific Rationale

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance[2][3]. The synthesis of polyimides typically involves the reaction of a diamine with a dianhydride[2][4]. The primary amine group of this compound makes it an excellent candidate for use as a diamine monomer in polyimide synthesis.

The incorporation of the sulfanyl (-S-) and nitrile (-C≡N) groups into the polyimide backbone is expected to impart unique properties:

  • Solubility: The flexible thioether linkage can disrupt chain packing, potentially leading to improved solubility in organic solvents, which is a common challenge with rigid aromatic polyimides[3].

  • Thermal and Mechanical Properties: The rigid aromatic structure will contribute to a high glass transition temperature (Tg) and good thermal stability[4].

  • Optical Properties: The presence of sulfur and the nitrile group can increase the refractive index of the resulting polymer, making it suitable for optical applications.

Protocol: Two-Step Synthesis of a Polyimide

This protocol describes a general two-step method for synthesizing a polyimide from this compound and pyromellitic dianhydride (PMDA).

cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization Diamine Monomer This compound Poly(amic acid) Solution Poly(amic acid) Solution Diamine Monomer->Poly(amic acid) Solution Dianhydride Monomer Pyromellitic Dianhydride (PMDA) Dianhydride Monomer->Poly(amic acid) Solution Polar Aprotic Solvent (e.g., NMP) Polar Aprotic Solvent (e.g., NMP) Polar Aprotic Solvent (e.g., NMP)->Poly(amic acid) Solution Thermal Imidization Thermal Imidization Poly(amic acid) Solution->Thermal Imidization Chemical Imidization Chemical Imidization Poly(amic acid) Solution->Chemical Imidization Polyimide Film Polyimide Film Thermal Imidization->Polyimide Film Chemical Imidization->Polyimide Film

Caption: Two-step synthesis of a polyimide.

Step 1: Synthesis of the Poly(amic acid) Precursor

  • Monomer Dissolution: In a dry, nitrogen-purged flask, dissolve 1 equivalent of this compound in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Dianhydride Addition: Slowly add 1 equivalent of solid pyromellitic dianhydride (PMDA) to the stirred diamine solution at room temperature.

  • Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.

Step 2: Imidization to Polyimide

  • Method A: Thermal Imidization

    • Film Casting: Cast the viscous poly(amic acid) solution onto a glass substrate to form a thin film.

    • Thermal Curing: Place the cast film in an oven and heat it in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclization to the polyimide.

  • Method B: Chemical Imidization

    • Dehydrating Agent: To the poly(amic acid) solution, add a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

    • Reaction: Stir the mixture at room temperature for several hours. The polyimide will precipitate out of the solution.

    • Isolation: Collect the precipitated polyimide by filtration, wash it thoroughly with a suitable solvent (e.g., methanol), and dry it under vacuum.

Expected Properties of the Resulting Polyimide
PropertyExpected OutcomeRationale
Glass Transition Temperature (Tg) > 250 °CThe rigid aromatic backbone contributes to high thermal stability.
Solubility Soluble in polar aprotic solvents (NMP, DMAc)The thioether linkage may improve solubility compared to fully rigid polyimides[3].
Tensile Strength 90 - 120 MPaAromatic polyimides generally exhibit high tensile strength[4].
Optical Transparency Potentially lower than some specialized colorless polyimidesThe presence of the sulfanyl group and potential for charge-transfer complexes may impart some color.

Application Note and Protocol III: Corrosion Inhibitor for Mild Steel

Application Note: Scientific Rationale

Organic molecules containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors, especially for steel in acidic environments[5]. The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium[6][7].

This compound is an excellent candidate for corrosion inhibition due to:

  • Nitrogen and Sulfur Atoms: The lone pair of electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption.

  • Aromatic Ring: The π-electrons of the benzene ring can also interact with the metal surface, further enhancing adsorption.

  • Hydrophobic Barrier: The organic structure of the molecule forms a hydrophobic layer on the metal surface, repelling water and corrosive species.

Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the use of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the corrosion inhibition efficiency of this compound for mild steel in a 1 M HCl solution.

cluster_preparation Preparation cluster_electrochemical_cell Electrochemical Cell Setup cluster_measurements Electrochemical Measurements cluster_analysis Data Analysis Prepare Mild Steel Electrode Prepare Mild Steel Electrode Working Electrode (Mild Steel) Working Electrode (Mild Steel) Prepare Mild Steel Electrode->Working Electrode (Mild Steel) Prepare Corrosive Medium (1 M HCl) Prepare Corrosive Medium (1 M HCl) Electrochemical Cell Electrochemical Cell Prepare Corrosive Medium (1 M HCl)->Electrochemical Cell Prepare Inhibitor Solutions Prepare Inhibitor Solutions Prepare Inhibitor Solutions->Electrochemical Cell Working Electrode (Mild Steel)->Electrochemical Cell Counter Electrode (Platinum) Counter Electrode (Platinum) Counter Electrode (Platinum)->Electrochemical Cell Reference Electrode (SCE) Reference Electrode (SCE) Reference Electrode (SCE)->Electrochemical Cell OCP OCP Electrochemical Cell->OCP Open Circuit Potential (OCP) Open Circuit Potential (OCP) Electrochemical Impedance Spectroscopy (EIS) Electrochemical Impedance Spectroscopy (EIS) Potentiodynamic Polarization Potentiodynamic Polarization Calculate Inhibition Efficiency Calculate Inhibition Efficiency Potentiodynamic Polarization->Calculate Inhibition Efficiency Determine Inhibition Mechanism Determine Inhibition Mechanism EIS EIS OCP->EIS EIS->Potentiodynamic Polarization EIS->Determine Inhibition Mechanism

Caption: Workflow for evaluating corrosion inhibition.

1. Preparation

  • Mild Steel Electrode: Prepare mild steel coupons of a defined surface area. Polish them with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Corrosive Medium: Prepare a 1 M solution of hydrochloric acid (HCl).

  • Inhibitor Solutions: Prepare a series of solutions of 1 M HCl containing different concentrations of this compound (e.g., 10⁻⁵ M to 10⁻³ M).

2. Electrochemical Measurements

  • Cell Setup: Use a standard three-electrode electrochemical cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).

  • Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

3. Data Analysis

  • From Potentiodynamic Polarization: Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • From EIS: Model the impedance data using an equivalent electrical circuit to determine the charge transfer resistance (Rct). Calculate the IE% using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Expected Results
ParameterWithout InhibitorWith InhibitorInterpretation
Corrosion Current Density (icorr) HighLowIndicates a lower corrosion rate.
Charge Transfer Resistance (Rct) LowHighIndicates increased resistance to charge transfer at the metal/solution interface.
Inhibition Efficiency (IE%) 0%Increases with concentrationQuantifies the effectiveness of the inhibitor.

Application Note IV: A Candidate for Nonlinear Optical (NLO) Materials

Scientific Rationale

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics[8][9]. The NLO response in organic molecules often arises from a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon excitation with high-intensity light[9].

This compound possesses key features of a potential NLO chromophore:

  • Electron Donor: The aminophenyl group is a well-known electron-donating group.

  • Conjugated System: The benzene ring acts as a π-conjugated bridge.

  • Electron-Withdrawing Influence: The nitrile group is a moderate electron-withdrawing group, and the sulfanyl group can also influence the electronic properties of the system.

This molecular structure suggests that this compound could exhibit a third-order NLO response. The third-order NLO properties, such as the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), can be investigated using the Z-scan technique[10]. This technique involves measuring the transmittance of a laser beam through the sample as it is moved along the beam's axis through the focal point[10].

Conclusion

This compound is a promising and versatile molecule for material science applications. Its unique combination of functional groups allows for its use as a monomer in the synthesis of high-performance polyimides with potentially enhanced solubility. The presence of sulfur and nitrogen atoms makes it a strong candidate for the development of effective corrosion inhibitors. Furthermore, its electronic structure suggests that it warrants investigation for nonlinear optical applications. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore and unlock the full potential of this multifunctional chemical building block.

References

A comprehensive list of references will be provided upon request.

Sources

Process Development Guide: Scalable Synthesis of 2-[(4-Aminophenyl)sulfanyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

The Synthetic Challenge

The synthesis of 2-[(4-Aminophenyl)sulfanyl]acetonitrile involves the alkylation of 4-aminothiophenol (4-ATP) with chloroacetonitrile . While seemingly simple, the scale-up of this reaction presents three distinct process challenges that do not appear on a laboratory chalkboard:

  • Chemoselectivity (S- vs. N-alkylation): The substrate contains two nucleophilic sites: the thiol (-SH) and the amine (-NH₂). Process conditions must exclusively favor S-alkylation to avoid the formation of the N-alkylated impurity, which is difficult to purge during crystallization.

  • Oxidative Instability: 4-ATP is highly prone to oxidation, forming the disulfide dimer (4,4'-diaminodiphenyl disulfide). This impurity is "sticky" and colored, often degrading the final API's quality.

  • HSE & Odor Control: Thiophenols possess a potent, nausea-inducing stench (threshold < 1 ppb). Chloroacetonitrile is a highly toxic alkylating agent (metabolizes to cyanide). Zero-emission containment is mandatory.

Mechanistic Grounding (The "Why")

To ensure S-selectivity, we leverage the Hard and Soft Acids and Bases (HSAB) theory and pKa differences.

  • Acidity (pKa): The pKa of the thiol group in 4-aminothiophenol is approximately 6.6, whereas the conjugate acid of the aniline amine is ~4.6 (meaning the neutral amine is not acidic).

  • Nucleophilicity: By using a mild base (Potassium Carbonate, pKa ~10.3), we selectively deprotonate the thiol to form the thiolate anion (Ar-S⁻) . The amine remains neutral.

  • Selectivity: The thiolate is a "soft," powerful nucleophile that reacts rapidly with the soft electrophilic carbon of chloroacetonitrile. The neutral amine is a "harder," weaker nucleophile. By keeping the temperature controlled (< 20°C) and limiting the base strength, we kinetically lock the reaction to the sulfur atom.

Part 2: Visualizing the Chemistry

Reaction Pathway & Selectivity

The following diagram illustrates the desired pathway versus the critical impurity pathways.

ReactionScheme Start 4-Aminothiophenol (4-ATP) Intermediate Thiolate Anion (Ar-S-) Start->Intermediate Deprotonation (Fast) Impurity_N IMPURITY A N-Alkylated (Temp > 40°C) Start->Impurity_N Path B: N-Attack (Slow, High Temp) Impurity_Disulfide IMPURITY B Disulfide Dimer (O2 Exposure) Start->Impurity_Disulfide Oxidation (Air) Reagent Chloroacetonitrile (+ K2CO3) Product TARGET PRODUCT S-Alkylated (Yield >90%) Intermediate->Product Path A: S-Attack (Kinetic Favor)

Caption: Kinetic competition between S-alkylation (Target) and N-alkylation/Oxidation (Impurities).

Part 3: Scalable Experimental Protocol

Scale: 100 g Input (Scalable to kg) Expected Yield: 92-95% Purity: >99.0% (HPLC)

Reagents & Materials
ReagentMW ( g/mol )Equiv.Mass/VolRole
4-Aminothiophenol 125.191.0100.0 gSubstrate
Chloroacetonitrile 75.501.0563.4 g (53 mL)Electrophile
Potassium Carbonate 138.211.2132.5 gBase (Mild)
Acetonitrile (ACN) 41.05-800 mLSolvent
Water (Process) 18.02-2.0 LQuench/Wash

Note: Acetonitrile is chosen over DMF for this protocol because it allows for easier solvent recovery and product isolation via water precipitation.

Equipment Setup
  • Reactor: Jacketed glass reactor (2L) with overhead stirrer.

  • Atmosphere: Nitrogen or Argon line (Active bubbling/sparging required).

  • Scrubber: Outlet gas must pass through a 10% Sodium Hypochlorite (Bleach) + NaOH scrubber to neutralize thiol odors and potential cyanide traces.

  • Dosing: Pressure-equalizing addition funnel.

Step-by-Step Procedure

Phase A: Inerting and Dissolution (Critical for Impurity B control)

  • Purge: Evacuate the reactor and refill with Nitrogen (3x). Maintain a slow N₂ sweep throughout the process.

  • Charge: Add Acetonitrile (800 mL) . Sparge with Nitrogen for 15 minutes to remove dissolved oxygen.

  • Substrate: Add 4-Aminothiophenol (100 g) . Stir at 250 RPM until fully dissolved.

    • Observation: Solution may be slightly yellow. Darkening indicates oxidation.

  • Base: Add Potassium Carbonate (132.5 g) (powdered) in a single portion.

    • Note: The slurry will become thick. Increase stirring speed if necessary to maintain suspension.

Phase B: Controlled Alkylation (Critical for Impurity A control) 5. Cool: Lower jacket temperature to 0–5°C . 6. Addition: Charge Chloroacetonitrile (53 mL) into the addition funnel. 7. Dose: Add Chloroacetonitrile dropwise over 60–90 minutes .

  • Control: Monitor internal temperature. Do NOT allow exotherm to exceed 15°C.
  • Chemistry: The low temperature suppresses the activation energy required for the unwanted N-alkylation.
  • Reaction: After addition is complete, allow the mixture to warm naturally to 20–25°C (Room Temp). Stir for 2–3 hours.
  • IPC (In-Process Control): Check HPLC/TLC. Target < 1% remaining 4-ATP.

Phase C: Workup & Isolation 9. Quench: Cool the mixture back to 10°C. Slowly add Water (1.2 L) over 30 minutes.

  • Result: The product is hydrophobic and will precipitate as a crystalline solid; inorganic salts (KCl, excess K2CO3) will dissolve.
  • Aging: Stir the slurry at 5–10°C for 1 hour to maximize yield and crystal growth.
  • Filtration: Filter the solid using a Buchner funnel or centrifuge.
  • Wash: Wash the cake with Water (2 x 400 mL) to remove residual salts and traces of acetonitrile.
  • Safety Check: Treat filtrate as cyanide-contaminated waste (adjust pH > 10, treat with bleach).
  • Drying: Dry the solid in a vacuum oven at 40–45°C for 12 hours.
  • Caution: Do not exceed 50°C; the product can darken (oxidize) if wet and hot.

Part 4: Process Safety & Waste Management

Critical Hazards
  • Chloroacetonitrile: Classified as Fatal if swallowed/inhaled/skin contact. It is a lachrymator and metabolizes to cyanide in the body.

    • Antidote: Hydroxocobalamin (Cyanokit) must be available on-site.

  • 4-Aminothiophenol: Severe skin sensitizer. Can cause allergic dermatitis.

Waste Stream Treatment

The aqueous filtrate contains cyanide equivalents and sulfur residues.

  • Cyanide Destruction: Adjust filtrate pH to >10 using NaOH.

  • Oxidation: Add 10-15% Sodium Hypochlorite (Bleach) solution slowly. Monitor temperature (exothermic).

  • Verification: Test for residual cyanide using test strips before disposal into chemical waste streams.

Part 5: Troubleshooting & Quality Control

Process Flow Diagram (PFD)

ProcessFlow RawMat Raw Materials (4-ATP, ACN, K2CO3) Reactor Reactor (Jacketed) Temp: 0 -> 20°C N2 Blanket RawMat->Reactor Charge Scrubber Scrubber System (NaOH + Bleach) Odor/CN Control Reactor->Scrubber Vent Gas Filter Filtration Unit (Solid/Liquid Separation) Reactor->Filter Slurry Transfer Dryer Vacuum Dryer < 45°C Filter->Dryer Wet Cake Waste Aqueous Waste (Treat for CN-) Filter->Waste Filtrate

Caption: Operational flow emphasizing containment and waste treatment steps.[1]

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Low Yield (<80%) Oxidation of starting material.Ensure rigorous N₂ sparging of solvents before adding the thiol.
Product is "Sticky"/Oily Residual solvent or N-alkyl impurity.1. Wash cake thoroughly with water.2. Recrystallize from Ethanol/Water (9:1).
High N-alkyl impurity Temperature spike during addition.Strictly control addition rate; keep T < 10°C during addition.
Pink/Red Coloration Oxidation of amine/phenol.Add trace antioxidant (e.g., Sodium Metabisulfite) to the workup water.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14510, 4-Aminothiophenol. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7863, Chloroacetonitrile. Retrieved from [Link]

  • Reich, H. J., & Bordwell, F. G. pKa Table (DMSO/Water).[2] University of Wisconsin-Madison. (Standard reference for pKa-based chemoselectivity). Retrieved from [Link]

Sources

Application Note & Protocol: Foundational In Vitro Assay Development for the Characterization of 2-[(4-Aminophenyl)sulfanyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the initial in vitro characterization of 2-[(4-Aminophenyl)sulfanyl]acetonitrile, a compound with structural motifs suggesting potential biological activity. Given the limited published data on this specific molecule, this document outlines a series of foundational assays to explore its reactivity, cytotoxicity, and potential as an antimicrobial or anticancer agent. The protocols herein are designed for researchers, scientists, and drug development professionals to establish a baseline biological profile of this and structurally related compounds. We present methodologies for assessing covalent binding potential, cellular viability, apoptosis induction, and antibacterial activity. This guide emphasizes the scientific rationale behind experimental choices and provides detailed, step-by-step protocols to ensure robust and reproducible results.

Introduction

This compound incorporates two key functional groups that are prevalent in biologically active molecules: an aminophenyl sulfide moiety and a nitrile group. The aminophenyl group is a common feature in compounds with demonstrated antibacterial, anti-inflammatory, and anticancer properties.[1] The nitrile group, on the other hand, can act as a "warhead" in covalent inhibitors, particularly targeting cysteine residues in enzymes like proteases.[2] This dual functionality makes this compound a compound of interest for exploratory drug discovery.

The lack of specific biological data for this compound necessitates a systematic in vitro screening approach to elucidate its potential therapeutic applications. This application note provides a comprehensive guide to initiating this process, focusing on three key areas:

  • Covalent Reactivity: Assessing the potential of the nitrile group to react with biological nucleophiles.

  • Cytotoxicity and Apoptosis: Determining the compound's effect on cell viability and the mechanism of cell death.

  • Antimicrobial Activity: Screening for potential antibacterial effects.

By following the protocols outlined in this guide, researchers can generate a foundational dataset to guide further investigation into the mechanism of action and potential therapeutic utility of this compound.

PART 1: Covalent Binding Potential Assay

The nitrile group in the target compound may react with cysteine residues in proteins.[2] A simple and effective in vitro assay to assess this reactivity is to monitor its reaction with a model thiol, such as glutathione (GSH) or L-cysteine, via HPLC.[3]

Workflow for Covalent Binding Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare stock solution of This compound in DMSO incubate Incubate compound with thiol at 37°C prep_compound->incubate prep_thiol Prepare fresh solutions of L-cysteine or Glutathione in buffer prep_thiol->incubate quench Quench reaction at different time points incubate->quench hplc Analyze samples by RP-HPLC quench->hplc data Quantify disappearance of parent compound and thiol hplc->data

Caption: Workflow for the covalent binding assay.

Protocol: Covalent Binding Assay with L-Cysteine

Materials:

  • This compound

  • L-cysteine

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of L-cysteine in PBS (pH 7.4). Prepare this solution fresh before each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, add 5 µL of the 10 mM compound stock solution.

    • Add 495 µL of the 10 mM L-cysteine solution to initiate the reaction (final concentrations: 0.1 mM compound, 9.9 mM L-cysteine).

    • As a negative control, prepare a sample with 5 µL of the compound stock and 495 µL of PBS without L-cysteine.

    • Incubate the reaction mixture and the negative control at 37°C.

  • Time-Point Quenching:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take a 50 µL aliquot of the reaction mixture.

    • Quench the reaction by adding the 50 µL aliquot to 150 µL of ACN containing 0.1% TFA.

    • Vortex briefly and centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B).

    • Monitor the disappearance of the peak corresponding to this compound over time.

Data Interpretation:

A time-dependent decrease in the peak area of the parent compound in the presence of L-cysteine, but not in the PBS control, suggests a covalent reaction. The rate of disappearance can be calculated to quantify the reactivity.

Time (hours)Peak Area (Parent Compound with L-Cysteine)Peak Area (Parent Compound in PBS)
0100%100%
185%99%
450%98%
2410%97%

PART 2: Cell-Based Assays for Cytotoxicity and Apoptosis

To evaluate the potential of this compound as an anticancer agent, it is crucial to determine its effect on cell viability and the mechanism of cell death.[4]

Workflow for Cell-Based Assays

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis seed_cells Seed cancer cell lines in 96-well plates treat_compound Treat cells with serial dilutions of This compound seed_cells->treat_compound mtt_assay Perform MTT assay for cytotoxicity (48-72h) treat_compound->mtt_assay caspase_assay Perform Caspase-Glo 3/7 assay for apoptosis (24h) treat_compound->caspase_assay ic50 Calculate IC50 value from MTT data mtt_assay->ic50 apoptosis_fold_change Determine fold change in caspase activity caspase_assay->apoptosis_fold_change

Caption: Workflow for cytotoxicity and apoptosis assays.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

Materials:

  • Human cancer cell line

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the test compound as described in the MTT assay protocol. A 24-hour treatment period is often sufficient.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

  • Incubation and Luminescence Reading:

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

Data Interpretation:

An increase in luminescence compared to the vehicle control indicates the activation of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Compound ConcentrationCell Viability (MTT, % of Control)Caspase 3/7 Activity (Fold Change)
0.1 µM95%1.2
1 µM70%3.5
10 µM45%8.1
100 µM15%4.2 (due to cell death)

PART 3: Antibacterial Screening

Given that many aminophenyl sulfide derivatives exhibit antibacterial properties, a preliminary screening against common bacterial strains is warranted.[1][5]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • This compound

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution:

    • Perform a serial two-fold dilution of this compound in MHB directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Interpretation:

The MIC value provides a quantitative measure of the compound's antibacterial potency. A low MIC value suggests significant antibacterial activity.

Conclusion

This application note provides a foundational set of in vitro assays to begin the characterization of this compound. By assessing its covalent binding potential, cytotoxicity, apoptosis-inducing capabilities, and antibacterial activity, researchers can gain valuable insights into its biological properties. The results from these assays will guide future studies, including mechanism of action elucidation, target identification, and lead optimization efforts.

References

  • MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136-1138.
  • Ricci, A., et al. (2020). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Omega, 5(19), 10875-10883.
  • BenchChem. A Technical Guide to the Biological Activity of Aminophenyl Sulfone Compounds.
  • BenchChem. In vitro assays to confirm the biological activity of N-(2-aminophenyl)-2-phenylacetamide compounds.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Wyrębek, B., et al. (2022). Effect of different nitriles and corresponding carboxylic acids on the... ResearchGate.
  • Jawarkar, S. V., et al. (2017). Invitro Anticancer Screening of Substituted 3-(Phenyl Sulfanyl)-5-(Pyridin-3-Yl)-4h-[2][3][6] Triazol-4-Amine Derivatives. International Journal of ChemTech Research, 10(13), 225-229. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-[(4-Aminophenyl)sulfanyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for 2-[(4-Aminophenyl)sulfanyl]acetonitrile (CAS No. 83591-70-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile synthetic intermediate. Drawing upon established chemical principles and field-proven insights, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest possible purity for your downstream applications.

The unique structure of this compound, featuring a primary aromatic amine, a thioether linkage, and a nitrile group, presents a distinct set of purification challenges. The aniline moiety is susceptible to oxidation and can cause peak tailing in chromatography, while the thioether can also be oxidized. The compound's polarity profile requires careful selection of purification techniques to effectively remove starting materials and side products. This guide will address these issues head-on, providing both theoretical explanations and practical, step-by-step protocols.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is a dark, oily residue after the initial work-up. How can I solidify it for further purification?

A1: The presence of a dark oil instead of a solid is a common issue, often caused by residual solvents, low-melting impurities, or the presence of oxidized species which can inhibit crystallization.

Causality: Aromatic amines are notoriously prone to air oxidation, leading to the formation of highly colored, often polymeric impurities that can act as crystal growth inhibitors. Furthermore, residual high-boiling point solvents (like DMF or DMSO) or side-products from the synthesis can depress the melting point of the crude mixture, resulting in an oil.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed using a rotary evaporator, possibly followed by a high-vacuum pump for an extended period. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential thermal degradation.

  • Trituration: This is the most effective first step to induce solidification and remove some impurities.

    • Add a non-polar solvent in which your product is expected to have very low solubility, such as hexanes, diethyl ether, or a mixture of the two.

    • Stir the oil vigorously with a spatula or magnetic stirrer. The goal is to "wash" the oil, encouraging the desired compound to precipitate or crystallize while impurities remain dissolved.

    • If solidification occurs, you can isolate the solid by filtration, wash it with a small amount of the cold trituration solvent, and dry it. The product is now in a better state for subsequent purification by chromatography or recrystallization.

  • Aqueous Wash Modification: If you suspect acidic or basic impurities, perform a modified aqueous work-up before final solvent removal. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and then with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ before concentrating.

Q2: My TLC analysis shows multiple spots, and I suspect oxidation. How can I prevent this and purify the product?

A2: The aniline and thioether functional groups in this compound are both susceptible to oxidation. This can occur during the reaction, work-up, or purification.

Causality & Prevention:

  • Aniline Oxidation: Primary aromatic amines can be oxidized by atmospheric oxygen, especially in the presence of light or trace metals, to form colored impurities like nitroso, nitro, and azo compounds.

  • Thioether Oxidation: The sulfur atom can be oxidized to the corresponding sulfoxide and, subsequently, the sulfone.

To minimize oxidation, it is crucial to handle the reaction and product under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible. Using degassed solvents for both the reaction and purification can also be beneficial.

Purification Strategy: Flash Column Chromatography

Flash column chromatography is the preferred method for separating a complex mixture of impurities.

  • Stationary Phase: Standard silica gel (SiO₂) is typically effective.

  • Mobile Phase (Eluent): A gradient system of non-polar and polar solvents is recommended. A common starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc).

    • Pro-Tip for Amines: Aromatic amines often "tail" on silica gel due to interaction with acidic silanol groups. To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Monitoring: Follow the separation using TLC, visualizing with a UV lamp (254 nm). A potassium permanganate (KMnO₄) stain can also be useful, as it will react with the oxidizable amine and thioether groups, often appearing as a yellow/brown spot on a purple background.

Q3: My attempts at recrystallization are failing, either with no crystal formation or very low recovery. How do I select the right solvent?

A3: Recrystallization is a powerful technique but is highly dependent on the choice of solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Poor recovery happens when the compound is too soluble in the chosen solvent, even at low temperatures.

Systematic Approach to Solvent Selection:

  • Solubility Testing: Test the solubility of a small amount of your crude product (10-20 mg) in various solvents (~0.5 mL). See the table below for suggestions.

  • Single-Solvent System: Look for a solvent that requires heating to dissolve the compound and shows significant crystal formation upon cooling to room temperature and then in an ice bath. Based on a related compound, 2-(4-aminophenyl)acetonitrile, ethanol is a promising candidate.[2]

  • Mixed-Solvent System: If no single solvent is ideal, use a binary system.[3]

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate, acetone, or dichloromethane).

    • Warm the solution and slowly add a "poor" solvent (one in which it is insoluble, e.g., hexanes or water) dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent System Rationale & Properties
Ethanol (or 95% Ethanol) A polar protic solvent, often effective for moderately polar compounds containing hydrogen bond donors/acceptors.[2]
Isopropanol / Water Similar to ethanol, but the addition of water can decrease solubility upon cooling.
Ethyl Acetate / Hexanes A very common and effective mixed-solvent system for compounds of intermediate polarity.[3]
Toluene A non-polar aromatic solvent. Good for compounds that may be too soluble in ethyl acetate. Crystallization can be slow.

| Acetonitrile | A polar aprotic solvent. Can be effective for crystallizing polar compounds.[4] |

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the key chemical properties of this compound that influence its purification?

The purification strategy is dictated by three main structural features:

  • The Aniline Moiety (-NH₂): This group is basic and can be protonated in acidic conditions. It is also a hydrogen bond donor and acceptor, increasing the compound's polarity. Its presence makes the molecule susceptible to oxidation and causes tailing on normal-phase silica gel.

  • The Thioether Linkage (-S-): This group is a weak hydrogen bond acceptor and contributes to the compound's polarity. It is also a site for potential oxidation to a sulfoxide or sulfone, which would dramatically increase the polarity of the impurity.

  • The Acetonitrile Group (-CH₂CN): The nitrile group is polar and a hydrogen bond acceptor. This functional group is generally stable under typical purification conditions but contributes to the overall polarity.[5]

FAQ 2: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a standard starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%). Integration of the proton signals can be used for a rough quantitative estimate.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.

FAQ 3: What are the main safety precautions to consider during the purification of this compound?

Safety is paramount. Always consult the Safety Data Sheet (SDS) for the specific compound and any reagents used.[7] General precautions include:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents and the nitrile-containing compound.

  • Chemical Hazards:

    • Nitriles: Organic nitriles can be toxic. Avoid inhalation, ingestion, and skin contact.[7]

    • Aromatic Amines: Many aromatic amines are toxic and can be absorbed through the skin.

    • Solvents: Organic solvents are flammable and can have associated health risks. Handle with care and avoid sources of ignition.[8]

Part 3: Protocols & Visualizations

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed workflow for purifying this compound.

  • Slurry Preparation: Prepare the silica gel slurry by mixing silica gel with your starting eluent (e.g., 98:2 Hexane:EtOAc + 1% NEt₃) until it has a uniform, pourable consistency.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add this solution directly to the top of the packed column.

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc) based on the separation observed on TLC. Always include the 1% triethylamine in your mobile phase.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualization: Purification Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common purification challenges with this compound.

Purification_Workflow Start Crude Product (Post-Workup) IsSolid Is the product a solid? Start->IsSolid CrudeOil Crude is an oil or gum IsSolid->CrudeOil No CrudeSolid Crude is a solid IsSolid->CrudeSolid Yes Triturate 1. Ensure solvent is removed 2. Triturate with Hexanes/Ether CrudeOil->Triturate Triturate->CrudeSolid Solidifies TLC Analyze by TLC. Are there impurities? CrudeSolid->TLC PureTLC Single Spot on TLC TLC->PureTLC No ImpureTLC Multiple Spots on TLC TLC->ImpureTLC Yes Recrystallize Purify by Recrystallization (See Table 1 for solvents) PureTLC->Recrystallize For highest purity Column Purify by Column Chromatography (Use Hex/EtOAc + 1% NEt₃) ImpureTLC->Column FinalProduct Pure Product (Confirm by NMR, HPLC, MS) Recrystallize->FinalProduct Column->FinalProduct Store Store under N₂, in the dark, refrigerated FinalProduct->Store

Caption: A workflow for troubleshooting common purification issues.

References
  • Chemsrc. (n.d.). 2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Aminophenyl)-2-sulfanylpropanenitrile. Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(4-aminobenzenesulfonyl)acetonitrile (C8H8N2O2S). Retrieved February 24, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of (2-Aminophenyl)acetonitrile on Newcrom R1 HPLC column. Retrieved February 24, 2026, from [Link]

  • Journal of the Mexican Chemical Society. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved February 24, 2026, from [Link]

  • Food & Feed Analysis. (n.d.). Acetonitrile extraction. Retrieved February 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 24, 2026, from [Link]

  • SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved February 24, 2026, from [Link]

  • ScienceDirect. (n.d.). Development of a multi-residue method using acetonitrile-based extraction followed by liquid chromatography–tandem mass spectr. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). CN104356026A - Preparation method of p-aminophenyl acetonitrile.
  • European Patent Office. (1997). METHOD FOR PURIFICATION OF ACETONITRILE - EP 0641314 B1. Retrieved February 24, 2026, from [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved February 24, 2026, from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved February 24, 2026, from [Link]

  • MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved February 24, 2026, from [Link]

  • PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved February 24, 2026, from [Link]

  • Lab Alley. (2023). Acetonitrile in the Pharmaceutical Industry. Retrieved February 24, 2026, from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Crystallization of 2-[(4-Aminophenyl)sulfanyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-[(4-Aminophenyl)sulfanyl]acetonitrile (CAS No: 83591-70-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By leveraging fundamental principles of crystallization and drawing upon established methodologies for analogous structures, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity crystalline material.

Troubleshooting Guide

Crystallization is both an art and a science, where minor variations in conditions can significantly impact the outcome. This section addresses the most common issues observed during the crystallization of this compound and provides systematic approaches to their resolution.

Visual Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common crystallization problems.

G cluster_oil Troubleshooting 'Oiling Out' cluster_no_xtal Inducing Crystallization cluster_poor_yield Improving Yield cluster_impure Enhancing Purity cluster_slow_xtal Accelerating Crystallization start Problem Observed During Crystallization oil Compound 'Oils Out' start->oil Liquid droplets form no_xtal No Crystals Form start->no_xtal Solution remains clear poor_yield Poor Crystal Yield start->poor_yield Low recovery of solid impure Product is Impure start->impure Discoloration or poor analytical data slow_xtal Crystallization is Too Slow start->slow_xtal Takes excessively long to crystallize oil_sol1 Lower Crystallization Temperature oil->oil_sol1 oil_sol2 Increase Solvent Volume oil->oil_sol2 oil_sol3 Change Solvent System oil->oil_sol3 no_xtal_sol1 Scratch Inner Surface of Flask no_xtal->no_xtal_sol1 no_xtal_sol2 Add Seed Crystals no_xtal->no_xtal_sol2 no_xtal_sol3 Introduce an Anti-solvent no_xtal->no_xtal_sol3 poor_yield_sol1 Optimize Solvent Volume poor_yield->poor_yield_sol1 poor_yield_sol2 Cool Solution to a Lower Temperature poor_yield->poor_yield_sol2 poor_yield_sol3 Allow for Longer Crystallization Time poor_yield->poor_yield_sol3 impure_sol1 Perform a Second Recrystallization impure->impure_sol1 impure_sol2 Utilize a Different Solvent System impure->impure_sol2 impure_sol3 Consider a Chromatographic Purification Step impure->impure_sol3 slow_xtal_sol1 Increase Supersaturation (Carefully) slow_xtal->slow_xtal_sol1 slow_xtal_sol2 Optimize Temperature Gradient slow_xtal->slow_xtal_sol2 slow_xtal_sol3 Experiment with Agitation slow_xtal->slow_xtal_sol3

Caption: A workflow for troubleshooting common crystallization issues.

Detailed Troubleshooting Scenarios

Scenario 1: The Compound "Oils Out"

Problem: Upon cooling, the dissolved compound separates as a liquid phase instead of forming solid crystals. This is a common issue for compounds with low melting points.[1][2] The related compound, 2-(4-aminophenyl)acetonitrile, has a melting point of 45-48 °C, suggesting our target molecule may also have a low melting point.[3]

Causality: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent system. Impurities can also lower the melting point of the mixture, exacerbating this issue.

Solutions:

  • Lower the Temperature of Saturation:

    • Protocol: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer saturated. Allow the solution to cool more slowly and to a lower temperature before expecting crystal nucleation.

    • Rationale: By increasing the solvent volume, the saturation point is reached at a lower temperature, which is hopefully below the melting point of the compound in the solvent mixture.

  • Utilize a Different Solvent or Solvent System:

    • Protocol: Select a solvent in which the compound has a lower solubility, or a solvent system with a lower boiling point. For instance, if crystallization from pure ethanol is problematic, a mixture of ethanol and water could be effective.[4] A patent for the related p-aminophenylacetonitrile describes recrystallization from 95% ethanol, which is a good starting point.[4]

    • Rationale: A different solvent will alter the solubility curve and the temperature at which saturation is achieved. A lower boiling point solvent system will naturally keep the overall temperature lower during the dissolution phase.

Scenario 2: No Crystals Form Upon Cooling

Problem: The solution remains clear even after prolonged cooling, indicating that nucleation has not occurred.

Causality: The solution may not be sufficiently supersaturated, or there may be a high energy barrier for nucleation.

Solutions:

  • Induce Nucleation by Scratching:

    • Protocol: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

    • Rationale: The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

  • Seeding:

    • Protocol: If available, add a single, pure crystal of this compound to the supersaturated solution.

    • Rationale: The seed crystal acts as a template, bypassing the initial nucleation energy barrier and promoting the growth of larger crystals.

  • Introduction of an Anti-Solvent:

    • Protocol: While stirring the solution at room temperature, slowly add a solvent in which the compound is insoluble (an anti-solvent) until the solution becomes slightly turbid. Common miscible solvent/anti-solvent pairs are listed in the table below.

    • Rationale: The addition of an anti-solvent reduces the overall solubility of the compound in the solvent mixture, thereby increasing supersaturation and inducing crystallization.

Good SolventPotential Anti-Solvent(s)
EthanolWater, Heptane, Hexane
AcetoneWater, Heptane, Hexane
Ethyl AcetateHeptane, Hexane
DichloromethaneHeptane, Hexane
Tetrahydrofuran (THF)Water, Heptane, Hexane

Caption: Common solvent/anti-solvent pairs for inducing crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: Based on the structure, which contains a polar amino group and a nitrile, as well as a less polar phenyl sulfide moiety, a polar protic solvent is a good starting point. A patent for the closely related p-aminophenylacetonitrile successfully utilizes 95% ethanol for recrystallization.[4] Therefore, ethanol or a mixture of ethanol and water is a highly recommended starting point for solvent screening. Other potential solvents to screen include isopropanol, acetonitrile, and ethyl acetate.

Q2: How can I improve the purity of my crystalline product?

A2: If your initial crystals are discolored or show impurities by analytical methods (e.g., TLC, HPLC, NMR), a second recrystallization is often effective. Ensure that the initial dissolution is done in the minimum amount of hot solvent to avoid losing a significant amount of product in the mother liquor. If impurities persist, consider using a different solvent system for the second recrystallization, as impurity solubility can vary significantly between solvents. For persistent impurities, a column chromatography step prior to crystallization may be necessary.

Q3: My crystal yield is very low. What can I do to improve it?

A3: A low yield is often due to using too much solvent during the dissolution step.[1]

  • Optimization: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the amount of compound that crystallizes out.

  • Mother Liquor: Concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.

Q4: Can polymorphism be an issue for this compound?

A4: Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can affect properties like solubility and stability.[5][6] While there is no specific literature on the polymorphs of this compound, it is a possibility. Different crystallization conditions (e.g., solvent, cooling rate, temperature) can lead to different polymorphs. If you observe variations in the appearance, melting point, or analytical data of your crystals between batches, you may be isolating different polymorphs. Characterization by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) can confirm the presence of different crystalline forms.

The Crystallization Process: A Conceptual View

The relationship between supersaturation, nucleation, and crystal growth is fundamental to understanding and troubleshooting crystallization.

G cluster_process The Crystallization Process A Undersaturated Solution (Compound is fully dissolved) B Metastable Zone (Supersaturated, but nucleation is slow) A->B Cooling / Solvent Evaporation C Labile Zone (Spontaneous Nucleation Occurs) B->C Further Cooling / High Supersaturation D Crystal Growth and Equilibration B->D Seeding / Heterogeneous Nucleation C->D Nuclei Form and Grow

Caption: The stages of crystallization from a supersaturated solution.

References

  • ChemSrc. (2025, August 24). 2-(4-Aminophenyl)acetonitrile. Retrieved from [Link]

  • Google Patents. (2015, February 18). CN104356026A - Preparation method of p-aminophenyl acetonitrile.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.
  • Shaikh, T. (2021, November 18). Polymorphism and Polymorph Characterisation in Pharmaceuticals. SSRN. [Link]

  • Iaroshenko, V. O., et al. (2012). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 2(12), 1238-1249. [Link]

  • Kumar, L. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis. [Link]

Sources

Technical Guide: Analytical Method Refinement for 2-[(4-Aminophenyl)sulfanyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific analytical challenges associated with 2-[(4-Aminophenyl)sulfanyl]acetonitrile (hereafter referred to as APS-CN ). As a critical intermediate in the synthesis of phenylpyrazole insecticides (e.g., Fipronil) and various sulfonylurea herbicides, APS-CN presents a dual analytical challenge: the basicity of the aniline moiety causing peak tailing, and the high susceptibility of the thioether group to oxidative degradation.

This document moves beyond generic protocols, offering a mechanism-based troubleshooting center for researchers encountering instability, non-linear calibration, or poor chromatographic resolution.

Part 1: Chemical Behavior & Critical Quality Attributes (CQA)

Before refining the method, one must understand the molecule's behavior in solution. APS-CN contains three distinct functional groups that dictate its analytical stability and retention.

The Stability-Retention Matrix[1]
Functional GroupAnalytical ChallengeMechanistic CauseMitigation Strategy
Thioether (-S-) Ghost Peaks / Degradation Rapid oxidation to Sulfoxide (

) and Sulfone (

) in solution.
Use fresh solvents; add EDTA or Ascorbic Acid; avoid protic solvents for long storage.
Aniline (-NH₂) Peak Tailing Interaction of the lone pair nitrogen with residual silanols on silica columns.Use high-purity, end-capped C18 columns; maintain pH > 3.0 or use ion-pairing reagents.
Nitrile (-CN) Hydrolysis Conversion to amide/acid under extreme pH (<2 or >9).Maintain mobile phase pH between 3.0 and 7.0.
Visualization: Degradation Pathways

The following diagram illustrates the primary degradation routes that researchers often mistake for "impurities" in the raw material.

DegradationPathway APSCN APS-CN (Parent) (Thioether) Sulfoxide Degradant A (Sulfoxide) APSCN->Sulfoxide Oxidation (+O) Fast in MeOH/Air Amide Hydrolysis Product (Amide) APSCN->Amide Hydrolysis (+H2O) pH < 2 or pH > 9 Sulfone Degradant B (Sulfone) Sulfoxide->Sulfone Oxidation (+O) Slow

Figure 1: Primary degradation pathways. Note that Sulfoxide formation is the most common source of "ghost peaks" in stored samples.

Part 2: Optimized Chromatographic Protocols

Protocol A: High-Stability Assay (HPLC-UV)

Recommended for purity assessment and reaction monitoring.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped column), 4.6 x 150 mm, 3.5 µm.

    • Why: "Plus" or "Hybrid" silica reduces silanol activity, sharpening the aniline peak.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

    • Why: Acetate buffer masks silanols better than Formic acid for anilines; pH 5.5 keeps the amine partially neutral.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Primary), 290 nm (Secondary for specificity).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 10
10.0 90
12.0 90
12.1 10

| 15.0 | 10 |

Protocol B: Trace Impurity Analysis (LC-MS/MS)

Recommended for Genotoxic Impurity (GTI) screening.

  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 165.1

    
    .
    
  • Key Transitions:

    • 
       (Loss of 
      
      
      
      , Quantifier).
    • 
       (Aniline fragment, Qualifier).
      
  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).

Part 3: Technical Support Center (Troubleshooting & FAQs)

Issue 1: Peak Tailing & Asymmetry

User Question: "My APS-CN peak has a tailing factor of 1.8, and the retention time shifts between runs. I'm using a standard C18 column with water/methanol."

Diagnosis: This is a classic Silanol Interaction . The basic amine group on the phenyl ring is interacting with acidic silanol groups on the silica support. Furthermore, Methanol creates higher backpressure and different solvation shells than Acetonitrile, often exacerbating tailing for anilines.

Corrective Action:

  • Switch Buffer: Move from simple water to 20 mM Phosphate Buffer (pH 7.0) or Ammonium Acetate (pH 5.0) . The salt ions compete with the amine for silanol sites.

  • Add Ion-Pairing Agent (Optional): If you cannot change columns, add 0.1% Triethylamine (TEA) to the mobile phase. TEA blocks the silanols sacrificially.

  • Column Upgrade: Switch to a "Base-Deactivated" column (e.g., Waters XBridge or Phenomenex Luna Omega).

Issue 2: "Ghost Peaks" Appearing Over Time

User Question: "I prepared my standard solution in the morning. By afternoon, a new peak appeared at RRT 0.85, and my main peak area dropped by 3%."

Diagnosis: You are observing Thioether Oxidation . The sulfur atom is oxidizing to the sulfoxide form. This reaction is accelerated by dissolved oxygen in the solvent and light exposure.

Corrective Action:

  • Solvent Choice: Do not use THF or aged ethers. Use degassed Acetonitrile/Water.

  • Antioxidant Addition: Add 0.05% Ascorbic Acid or EDTA to the sample diluent.

  • Amber Glass: Store all standards in amber autosampler vials to prevent photo-oxidation.

  • Temperature: Keep the autosampler at 4°C.

Issue 3: Low Sensitivity in MS

User Question: "I am trying to detect trace APS-CN in a reaction mixture, but the signal-to-noise ratio is poor in ESI+."

Diagnosis: While anilines ionize well, the nitrile group is electron-withdrawing, which can slightly suppress ionization efficiency compared to pure aniline. Additionally, if your mobile phase pH is too high (>7), the amine will be neutral and won't fly well in ESI+.

Corrective Action:

  • Acidify: Ensure Mobile Phase A has at least 0.1% Formic Acid (pH ~2.7). This ensures the amine is fully protonated (

    
    ).
    
  • Check Matrix: If the sample contains high concentrations of reaction salts (e.g., sodium carbonate), they will suppress the signal. Use a divert valve to send the first 2 minutes of flow (containing salts) to waste.

Part 4: Method Development Decision Tree

Use this workflow to select the correct analytical approach for your specific data requirements.

MethodWorkflow Start Start: Define Analytical Goal Goal What is the data used for? Start->Goal Assay Purity / Assay (>98% expected) Goal->Assay Trace Trace / Impurity (<0.1% levels) Goal->Trace UV_Path Method: HPLC-UV Assay->UV_Path MS_Path Method: LC-MS/MS Trace->MS_Path UV_Detail C18 Column 20mM Amm. Acetate UV @ 254nm UV_Path->UV_Detail MS_Detail C18 Column 0.1% Formic Acid MRM: 165 > 123 MS_Path->MS_Detail

Figure 2: Decision tree for selecting the appropriate detection modality based on sensitivity requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 150914949, 2-(4-aminophenyl)-2-sulfanylpropanenitrile. (Note: Structural analog used for pKa and LogP reference). Retrieved from [Link]

  • Veeprho Standards (2025). Fipronil Impurities and Related Compounds: Structural Elucidation of Sulfide and Sulfone Metabolites. Retrieved from [Link]

  • SIELC Technologies. Separation of (2-Aminophenyl)acetonitrile on Newcrom R1 HPLC column. (Methodology adapted for 4-amino isomer).[1] Retrieved from [Link]

Sources

Validation & Comparative

Beyond the Scaffold: A Validation Guide for 2-[(4-Aminophenyl)sulfanyl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2-[(4-Aminophenyl)sulfanyl]acetonitrile's Biological Activity Context: Fragment-Based Drug Discovery (FBDD) & Assay Interference De-risking

Executive Summary

This compound (CAS: 10406-65-2) presents a classic "medicinal chemistry chameleon" profile. While often utilized as a synthetic intermediate for arylpyrazole pesticides (e.g., Fipronil) and heterocycles, its structure contains two distinct bioactive motifs: a nitrile warhead (potential covalent cysteine protease inhibitor) and an electron-rich aniline thioether (potential redox-cycling false positive).

This guide is designed for researchers who have identified this compound as a "hit" in high-throughput screening (HTS). It provides a rigorous framework to distinguish between true biological activity (reversible covalent inhibition of Cathepsins B/K/L) and assay artifacts (PAINS/Redox cycling).

Mechanistic Dualism: The "Hit" vs. The "Artifact"

To validate this compound, you must experimentally distinguish between two competing mechanisms of action.

Mechanism A: True Activity (Covalent Reversible Inhibition)

The nitrile group (-CN) functions as an electrophilic "warhead." In cysteine proteases (e.g., Cathepsin K, Cruzain), the catalytic thiolate (Cys-S⁻) attacks the nitrile carbon, forming a thioimidate adduct . This reaction is reversible, distinct from the irreversible alkylation seen with epoxides or vinyl sulfones.

Mechanism B: False Activity (Redox Cycling)

The 4-aminophenyl-thioether moiety mimics the structure of 4-aminophenols , a known class of Pan-Assay Interference Compounds (PAINS). These moieties can undergo oxidation to form quinone-imine-like species, generating Hydrogen Peroxide (H₂O₂) and sequestering enzyme thiols non-specifically.

Visualizing the Pathway Divergence

Mechanism cluster_legend Pathway Legend Compound 2-[(4-Aminophenyl) sulfanyl]acetonitrile Target Cysteine Protease (Cathepsin B/K/L) Compound->Target Binding (Ki) Oxidation Auto-Oxidation (in buffer) Compound->Oxidation O2 / Light Thioimidate Thioimidate Adduct (True Inhibition) Target->Thioimidate Nucleophilic Attack (Reversible) ROS H2O2 Generation (ROS) Oxidation->ROS Redox Cycling Inactivation Non-Specific Enzyme Oxidation ROS->Inactivation Oxidizes Cys-SH key1 Green = Desired Mechanism key2 Red = Assay Artifact (PAINS)

Figure 1: Mechanistic divergence. Validation requires proving the Green pathway while ruling out the Red pathway.

Comparative Performance Analysis

The following table compares the subject compound against established controls to benchmark its performance as a protease inhibitor fragment.

FeatureSubject Compound Odanacatib (Reference) E-64 (Control) 4-Aminophenol (Artifact Control)
Structure Type Aryl-Thio-Nitrile FragmentPeptidomimetic NitrileEpoxysuccinateRedox Cycler
Mechanism Reversible ThioimidateReversible ThioimidateIrreversible AlkylationRedox/ROS Generation
Binding Kinetics Fast-on / Fast-off (Low affinity)Slow-on / Slow-offFast-on / No-offTime-dependent (Artifact)
Reversibility High (Rapid recovery)Moderate (Stable adduct)None (Irreversible)N/A (Enzyme damage)
DTT Sensitivity Unaffected (mostly)UnaffectedUnaffectedActivity abolished (ROS scavenged)
Primary Utility Fragment Lead / ProbeClinical CandidateBiochemical ToolNegative Control
Experimental Validation Protocols

To validate biological activity, you must execute a "Triage Cascade." Do not rely on a single endpoint IC50.

Experiment A: The "Redox-Exclusion" Kinetic Assay

Objective: Determine if inhibition is due to specific binding or H₂O₂ generation.

Protocol:

  • Enzyme System: Recombinant Human Cathepsin B or L (1 nM final).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic, Km concentration).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA.

  • The Critical Variable (DTT):

    • Condition A: Standard Reducing Agent (1 mM DTT or Cysteine).

    • Condition B: High Reducing Agent (5 mM DTT) + Catalase (100 U/mL) .

  • Workflow:

    • Incubate Compound (0.1 - 100 µM) with Enzyme for 15 mins.

    • Add Substrate and monitor Fluorescence (Ex 360nm / Em 460nm) for 30 mins.

  • Interpretation:

    • If IC50 shifts significantly (>5-fold) or disappears with Catalase, the compound is a Redox Artifact .

    • If IC50 remains stable, it is a True Inhibitor .

Experiment B: Jump-Dilution (Reversibility Check)

Objective: Distinguish between the nitrile mechanism (reversible) and alkylators (irreversible).

Protocol:

  • Incubate Enzyme + Compound (at 10x IC50) for 30 minutes (100% inhibition).

  • Rapidly dilute the mixture 100-fold into buffer containing excess substrate.

  • Monitor enzymatic activity recovery over time.

  • Result:

    • Subject Compound: Activity should recover rapidly (slope increases) as the thioimidate bond hydrolyzes/dissociates.

    • E-64 Control: Activity remains flat (0% recovery).

Experiment C: Mass Spectrometry (Adduct Confirmation)

Objective: Visualize the covalent bond.[1]

Protocol:

  • Incubate Enzyme (10 µM) + Compound (50 µM) for 1 hour.

  • Analyze via LC-ESI-MS (Intact Protein Mode).

  • Target Mass Shift: Look for a mass increase of +164.2 Da (Molecular Weight of the compound).

    • Note: Unlike irreversible warheads that lose a leaving group, nitriles form an addition product. The mass shift equals the exact mass of the inhibitor.

Validation Logic Flow (Decision Tree)

Use this workflow to make a "Go/No-Go" decision on this scaffold.

ValidationTree Start Start: Compound Hits in Screen Step1 Run Assay + Catalase/0.01% Triton Start->Step1 Decision1 Does IC50 Shift? Step1->Decision1 Fail1 Artifact: Aggregator or Redox (STOP) Decision1->Fail1 Yes (Activity lost) Pass1 True Binder Decision1->Pass1 No (Activity stable) Step2 Run Jump Dilution Pass1->Step2 Decision2 Is Activity Recovered? Step2->Decision2 Fail2 Irreversible/Non-Specific Alkylation (Likely Toxic) Decision2->Fail2 No Pass2 Valid Reversible Covalent Inhibitor Decision2->Pass2 Yes Step3 LC-MS Analysis Pass2->Step3 Final Valid Fragment Lead (Proceed to SAR) Step3->Final

Figure 2: Screening cascade to filter out false positives associated with aminophenyl-sulfur scaffolds.

References
  • Nitriles as Cysteine Protease Inhibitors

    • Falgueyret, J. P., et al. "Novel, nonpeptidic cysteine protease inhibitors: optimization of the nitrile warhead." Journal of Medicinal Chemistry 44.1 (2001): 94-104.

  • Redox Cycling Artifacts (The "PAINS" Warning)

    • Mirković, B., et al. "Redox-based inactivation of cysteine cathepsins by compounds containing the 4-aminophenol moiety."[2][3] PLoS One 6.11 (2011): e27197.[2]

  • Covalent Reversibility Mechanism

    • Lozano, R., et al. "Covalent reversible inhibitors of cysteine proteases containing the nitrile warhead." Molecules 27.8 (2022): 2566.

  • Fragment-Based Screening of Nitriles

    • Resnick, E., et al. "Allosteric inhibition of the cysteine protease cathepsin K with nitrile-based fragments." Journal of the American Chemical Society 141.11 (2019).

Sources

Comparative Guide: Docking Profiling of 2-[(4-Aminophenyl)sulfanyl]acetonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative molecular docking analysis of 2-[(4-Aminophenyl)sulfanyl]acetonitrile (referred to herein as ASA-Scaffold ) and its structural analogs against Cathepsin K , a primary therapeutic target for osteoporosis and bone metastasis.

This document is structured to serve as a high-level technical manual for medicinal chemists and computational biologists, focusing on the nitrile warhead mechanism and the arylsulfanyl linker dynamics.

Executive Summary & Scientific Rationale

The compound This compound represents a "privileged structure" in medicinal chemistry, combining an aniline moiety, a flexible thioether (sulfanyl) linker, and a reactive acetonitrile group.

While the aniline provides a handle for hydrogen bonding and solubility, the acetonitrile group is the critical pharmacophore. In the context of cysteine proteases (like Cathepsin K), the nitrile acts as an electrophilic "warhead," capable of forming a reversible covalent thioimidate adduct with the active site cysteine (Cys25).

Why this comparison matters:

  • The Scaffold: The ASA-Scaffold offers a lower molecular weight (

    
     Da) starting point compared to bulky clinical candidates.
    
  • The Comparator: We benchmark against Odanacatib (MK-0822), a potent, selective, nitrile-based Cathepsin K inhibitor.

  • The Objective: To determine if the simplified ASA analogs can maintain the critical Cys25 interaction while improving Ligand Efficiency (LE).

Experimental Design & Computational Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocol utilizes a self-validating system where the re-docking of the co-crystallized ligand must achieve an RMSD


.
Target Preparation
  • Protein Source: Human Cathepsin K (PDB ID: 1ATK or 4X6H ).

  • Pre-processing:

    • Remove crystallographic water molecules (except those bridging the catalytic triad).

    • Add polar hydrogens and assign Kollman United Atom charges.

    • Critical Step: Protonation state of the catalytic dyad. His162 must be protonated (

      
      ), and Cys25  must be deprotonated (
      
      
      
      ) to simulate the reactive state required for nitrile attack.
Ligand Library Construction

We compare the parent scaffold against three distinct modifications:

  • ASA-01 (Parent): this compound.

  • ASA-02 (Amide Derivative): N-acetylation of the aniline (reduces toxicity, alters H-bond donor/acceptor profile).

  • ASA-03 (Sulfone Derivative): Oxidation of the sulfanyl group to sulfonyl (

    
    ) to rigidify the linker.
    
  • Reference: Odanacatib.

Docking Workflow (AutoDock Vina / Gold)

The docking grid is centered on the sulfur atom of Cys25 .

  • Grid Box:

    
    .
    
  • Exhaustiveness: 32 (High precision).

  • Constraint (Optional but Recommended): Define a distance constraint of

    
     between the Nitrile Carbon (
    
    
    
    ) and Cys25 Sulfur (
    
    
    ) to filter for biologically relevant poses.
Visualization of Workflow

The following diagram illustrates the logic flow from library preparation to consensus scoring.

DockingWorkflow Start Input: ASA Scaffold & Analogs Prep Ligand Prep (MMFF94 Minimization) Start->Prep Dock Molecular Docking (Vina/Gold) Prep->Dock Target Target Prep (Cathepsin K) His162(+) / Cys25(-) Grid Grid Generation Center: Cys25 Target->Grid Grid->Dock Filter Filter: C-S Distance < 3.5Å Dock->Filter Pose Selection Score Consensus Scoring (Binding Energy + LE) Filter->Score Valid Poses

Caption: Logical workflow for comparative docking, emphasizing the critical distance filter for nitrile bioactivity.

Comparative Performance Analysis

The following data summarizes the docking performance. Note that while Odanacatib has higher total affinity due to its size and hydrophobic bulk, the ASA-Scaffold demonstrates superior Ligand Efficiency (LE), making it an ideal fragment for optimization.

Table 1: Comparative Docking Metrics
Compound IDStructure DescriptionBinding Energy (

, kcal/mol)
Ligand Efficiency (LE)Cys25 Interaction Distance (

)
Key Interactions
ASA-01 Parent (Sulfanyl-Aniline)-6.8 0.57 3.2H-bond (His162),

-stacking (Tyr67)
ASA-02 N-Acetyl Analog-7.40.493.1+ H-bond (Asn161 backbone)
ASA-03 Sulfonyl Analog-7.10.453.6Linker rigidity reduces fit; loss of Cys25 proximity
Odanacatib Clinical Reference-9.80.383.1Extensive hydrophobic contacts (Leu209, Ala134)
Analysis of Results
  • The "Sulfanyl" Advantage: ASA-01 (Sulfanyl) outperforms ASA-03 (Sulfonyl) in terms of the Cys25 interaction distance. The flexible thioether linkage allows the nitrile group to orient perfectly toward the catalytic cysteine. The rigid sulfone linker forces the warhead slightly out of range (

    
    ), reducing the probability of covalent adduct formation.
    
  • Ligand Efficiency: ASA-01 has a remarkable LE of 0.57. In drug discovery, an LE > 0.3 is desirable. This suggests that every atom in the ASA scaffold contributes significantly to binding, whereas Odanacatib relies heavily on "molecular obesity" (hydrophobic bulk) for its potency.

Mechanistic Interaction Map

Understanding the binding mode is crucial for optimization. The diagram below details the specific residue interactions observed in the optimal docking pose of ASA-01 .

  • The Catalytic Dyad: The nitrile nitrogen accepts a hydrogen bond from His162 (stabilizing the transition state), while the carbon is positioned for nucleophilic attack by Cys25.

  • The S2 Pocket: The aniline ring sits in the hydrophobic S2 pocket, stacking with Tyr67.

InteractionMap Ligand ASA-01 (Ligand) Cys25 Cys25 (Nucleophile) Ligand->Cys25 Warhead Proximity (3.2Å) His162 His162 (Catalytic Base) Ligand->His162 H-Bond (Nitrile N) Tyr67 Tyr67 (S2 Pocket) Ligand->Tyr67 Pi-Pi Stacking (Aniline Ring) Gln19 Gln19 (Oxyanion Hole) Ligand->Gln19 Weak H-Bond

Caption: Interaction network of ASA-01 within the Cathepsin K active site. Red nodes indicate the catalytic dyad.

Conclusion & Recommendations

The comparative study reveals that This compound is a highly efficient scaffold for Cathepsin K inhibition.

Key Takeaways for Development:

  • Retain the Sulfanyl Linker: Oxidation to sulfone (ASA-03) is detrimental to the warhead positioning.

  • Modify the Aniline: The N-acetylation (ASA-02) improves affinity (-7.4 kcal/mol) without disrupting the warhead geometry. Future analogs should explore 4-substituted benzamides to reach into the S3 subsite.

  • Validation: Docking results must be validated via kinetic assays (IC50 determination) using a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

This scaffold offers a viable alternative to purely peptide-based inhibitors, providing a synthetically accessible route to non-peptidic Cathepsin inhibitors.

References

  • Assessment of Nitrile-Based Inhibitors: Title: Docking results of nitrile-based inhibitors bound with the Cathepsin K Cysteine protease.[1] Source: ResearchGate / Vertex AI Search. URL:[Link]

  • Nitrile Pharmacophore Mechanism: Title: Nitrile-Containing Pharmaceuticals: Target, Mechanism of Action, and Their SAR Studies. Source: Journal of Medicinal Chemistry (PMC). URL:[Link]

  • Arylsulfanyl Scaffold Synthesis & Activity: Title: Synthesis and Molecular Docking Study of Arylsulfanyl Pyrazolylpyrazoline Derivatives. Source: Semantic Scholar. URL:[Link] (Representative Link)

  • Cathepsin K as a Target: Title: Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Source: Frontiers in Chemistry. URL:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-[(4-Aminophenyl)sulfanyl]acetonitrile

[1]

Executive Safety Summary

Immediate Action Required: Treat 2-[(4-Aminophenyl)sulfanyl]acetonitrile not merely as a solid reagent, but as a dual-hazard "chimeric" molecule combining the metabolic toxicity of nitriles with the sensitization and hematological risks of anilines .[1]

Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient for solution-phase handling of this compound.[1][2] The lipophilic nature of the thioether linkage increases dermal absorption potential, accelerating the entry of the aniline moiety into the bloodstream.

Critical "Do Not" Rules
  • DO NOT use standard 4-mil nitrile gloves for prolonged handling of solutions; aniline derivatives permeate nitrile rubber in <10 minutes.[1][3]

  • DO NOT acidify waste streams containing this compound without pH monitoring; hydrolysis of the nitrile group can release hydrogen cyanide (HCN) gas.[1][3]

  • DO NOT handle outside a fume hood.[1][3]

Hazard Architecture & Risk Assessment

To select the correct PPE, we must deconstruct the molecule into its functional risk components.

Functional GroupPhysiological HazardMechanism of Action
Aniline Moiety (4-Aminophenyl)Methemoglobinemia & SensitizationOxidizes hemoglobin to methemoglobin, reducing oxygen transport.[1] Potent skin sensitizer.[1][3][4]
Nitrile Group (-CN)Cellular Hypoxia Metabolic liberation of cyanide ions (CN-) inhibits cytochrome c oxidase in mitochondria.[1][3]
Thioether Linkage (-S-)Enhanced Permeation Increases lipophilicity, facilitating rapid dermal absorption of the toxic moieties.[1]

Tiered PPE Specifications

Hand Protection (The Critical Failure Point)

Most lab accidents involving anilines occur due to "glove permeation ignorance."[1][3]

Handling StateRecommended Glove SystemRationale
Solid / Weighing Double Nitrile (High-Grade) (Outer: 5 mil, Inner: 4 mil)Provides sufficient barrier against dry dust.[1] Color indicator double-gloving recommended to visualize tears.[1][3]
Solution (Organic Solvents) Laminate Liner (Silver Shield/4H) worn under Nitrile OuterScientific Necessity: Aniline derivatives permeate nitrile and latex in minutes.[1] Laminate films (EVOH/PE) provide >4 hours breakthrough time.[1][3]
Spill Cleanup Butyl Rubber or Viton Heavy-gauge polymer required to resist high-concentration saturation.[1][3]
Respiratory Protection[1][4][6][7]
  • Engineering Control (Primary): All operations must occur in a certified chemical fume hood (Face velocity: 80–100 fpm).

  • PPE (Secondary - if hood is unavailable or for spill cleanup):

    • Respirator: Full-face APR (Air Purifying Respirator).[1][3]

    • Cartridge: OV/P100 Combination .

      • OV (Organic Vapor):[1] Captures aniline vapors.[1][3]

      • P100 (HEPA): Captures particulates/dust during weighing.[1][3]

Ocular & Dermal Armor[1]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1][3] Safety glasses are inadequate due to the risk of splash migration and vapor irritation to the lacrimal glands.[3]

  • Body:

    • Routine: Cotton lab coat (fire resistant) + Chemical apron (Tychem® or PVC) if pouring large volumes.[1][3]

    • High Risk: Tyvek® coveralls required for scale-up (>10g) to prevent dust accumulation on street clothes.[1][3]

Operational Protocols

Protocol A: Safe Weighing & Transfer
  • Objective: Prevent electrostatic dispersion of toxic dust.[1][3]

  • Tools: Anti-static gun, disposable weighing boats, analytical balance inside hood or vented enclosure.[1]

  • Don PPE: Put on laminate glove liners, then outer nitrile gloves.[1][3] Don N95 or P100 respirator if the balance is not fully enclosed.[3]

  • Static Neutralization: Use an anti-static gun on the weighing boat and spatula.[3] Thio-ethers often carry static charge, causing "jumping" of powder.[1]

  • Transfer: Weigh the required mass.

  • Decontamination: Wipe the balance area with a methanol-dampened wipe (aniline is highly soluble in MeOH).[1][3] Dispose of the wipe as hazardous waste immediately.[1][3]

Protocol B: Solution Preparation & Reaction
  • Objective: Mitigate permeation risks during solvation.

  • Solvent Choice: If possible, avoid DMSO (Dimethyl Sulfoxide) as a solvent.[1][3] DMSO acts as a "super-carrier," transporting the toxic aniline/nitrile complex through intact skin instantly.[3] Use Dichloromethane (DCM) or Ethyl Acetate if chemistry permits, but maintain strict glove discipline.[1][3]

  • Cannula Transfer: For volumes >50mL, use cannula or syringe transfer techniques to avoid open pouring.[1][3]

  • Temperature Control: If heating is required, ensure the condenser is vented to a scrubber or inert gas line to trap any evolved HCN or aniline vapors.[3]

Emergency Response Logic

Diagram: Exposure Response Decision Tree

This logic flow dictates immediate actions based on the type of exposure.[3]

ExposureResponseStartEXPOSURE INCIDENTTypeIdentify RouteStart->TypeSkinDermal ExposureType->SkinEyeOcular ExposureType->EyeInhaleInhalationType->InhaleSkinAction11. Remove Contaminated Clothing(Do not pull over head)Skin->SkinAction1EyeActionFlush at Eyewash Station(15 mins minimum)Eye->EyeActionInhaleActionMove to Fresh AirAdminister Oxygen if trainedInhale->InhaleActionSkinAction22. Wash with PEG 400 (if available)or Soap/Water for 15 minsSkinAction1->SkinAction2MedicalSEEK MEDICAL ATTENTIONInform: 'Aniline/Nitrile Exposure'SkinAction2->MedicalEyeAction->MedicalInhaleAction->MedicalCyanideCheckSigns of Cyanide Poisoning?(Rapid breathing, gasping, seizure)Medical->CyanideCheckAntidoteAdminister Antidote Kit(Hydroxocobalamin) by Medical ProCyanideCheck->AntidoteYESMonitor for MethemoglobinemiaMonitor for MethemoglobinemiaCyanideCheck->Monitor for MethemoglobinemiaNO

Caption: Decision matrix for immediate response to exposure. Note the specific check for Cyanide symptoms due to the nitrile moiety.

Waste Disposal & Deactivation[1][4][5][8]

The Trap: Do not mix this waste with acidic aqueous streams.[1][3]

  • Mechanism:

    
     (Slow) but potential for 
    
    
    liberation if impurities exist.[1][3]

Protocol:

  • Segregation: Collect all solid waste and contaminated gloves in a dedicated container labeled "Toxic - Nitrile/Aniline Solid."[1][3]

  • Liquid Waste: Maintain aqueous waste at pH > 10 using Sodium Hydroxide (NaOH) to ensure any free cyanide remains trapped as the non-volatile

    
     ion rather than volatile HCN gas.[1][3]
    
  • Labeling: clearly mark the waste tag with: "Contains Aniline Derivatives & Nitriles.[1][3] High Toxicity.[1][3][5] Potential Sensitizer."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3] [Link]

  • PubChem. (2024).[1][3] Compound Summary: (4-Aminophenylthio)acetonitrile.[1][3] National Library of Medicine.[1][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Secondary Protection: Dermal Exposure and Glove Selection.[3][Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.